Saquayamycin C
Description
Structure
2D Structure
Properties
CAS No. |
99260-70-5 |
|---|---|
Molecular Formula |
C43H52O16 |
Molecular Weight |
824.9 g/mol |
IUPAC Name |
4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H52O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-7,14-15,19-22,28-30,32-34,40,46,48,51-52H,8-13,16-18H2,1-5H3 |
InChI Key |
ZZMJFSJLXYPOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saquayamycin C; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Saquayamycin C from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Saquayamycin C, an angucycline antibiotic produced by Streptomyces species. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and illustrates the workflow for its isolation.
Introduction
Saquayamycins are a group of angucycline antibiotics known for their antibacterial and anticancer activities.[1][2] These compounds are produced by various strains of Streptomyces, a genus renowned for its prolific production of secondary metabolites.[3][4] this compound, along with its analogues, is a glycoside of aquayamycin.[5][6] Structurally, saquayamycins feature a tetracyclic benz[a]anthracenone core with C- and O-glycosidically linked deoxysugars.[2][7] This guide focuses on the technical aspects of isolating this compound, providing researchers with the necessary information to replicate and build upon existing findings.
Discovery and Producing Organisms
This compound was first isolated from the culture broth of Streptomyces nodosus MH190-16F3.[5][6] Later, it was also identified as a product of Streptomyces spp. PAL114, a strain isolated from Saharan soil in Ghardaïa, Algeria.[1][3] The producing organisms are Gram-positive bacteria belonging to the order Actinomycetales, which are well-known for their ability to produce a wide array of bioactive compounds.[3][4]
Experimental Protocols
This section details the methodologies for the fermentation, isolation, and purification of this compound.
Fermentation of the Producing Streptomyces Strain
A seed culture is prepared by inoculating a suitable medium, which is then used to inoculate larger fermentation cultures. The cultures are incubated on a rotary shaker to ensure adequate aeration and growth.[3]
Protocol:
-
Prepare a seed culture of Streptomyces spp. PAL114 in a suitable medium.
-
Use the seed culture to inoculate 20 Erlenmeyer flasks (500 mL), each containing 100 mL of the production medium.
-
Incubate the flasks on a rotary shaker at 250 rpm and 30°C.
-
Monitor the production of this compound, with optimal production typically occurring around the fifth day.[3]
Extraction of Bioactive Compounds
The active compounds are extracted from the cell-free supernatant of the culture broth.
Protocol:
-
Centrifuge the culture broth at 5000 g for 20 minutes to separate the cells from the supernatant.
-
Extract the cell-free supernatant with an equal volume of dichloromethane.[3]
-
Concentrate the organic extract to obtain the crude extract.
Purification of this compound
The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.
Protocol:
-
Subject the crude extract to preparative Thin-Layer Chromatography (TLC) on silica gel plates.
-
Develop the TLC plates using a solvent system of ethyl acetate-methanol (100:15 v/v).
-
Visualize the separated compounds under UV light at 254 nm and 365 nm.
-
Identify the bioactive spot corresponding to this compound using bioautography.[3]
-
Further purify the isolated compound using High-Performance Liquid Chromatography (HPLC).[1]
Data Presentation
This section summarizes the key quantitative data for this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C43H48O17 | [5] |
| Appearance | Orange-red solid | [2] |
| UV-Vis (λmax) | Not explicitly detailed for this compound, but characteristic of the aquayamycin group. | [1] |
| Mass Spectrometry | Data is used for structure elucidation in conjunction with NMR. | [1] |
| ¹H NMR | Data available in referenced literature. | [1] |
| ¹³C NMR | Data available in referenced literature. | [1] |
Biological Activity
Saquayamycins exhibit significant antimicrobial and cytotoxic activities.[5][8] The minimum inhibitory concentrations (MICs) of this compound have been determined against various pathogenic microorganisms.[1][3]
| Test Organism | MIC (µg/mL) | Reference |
| Candida albicans M3 | Not specified for C, but Saquayamycins show strong activity. | [1] |
| Bacillus subtilis ATCC 6633 | Not specified for C, but Saquayamycins show strong activity. | [1] |
Saquayamycins have also been shown to inhibit the growth of adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[5][6]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Figure 1: Isolation and Purification Workflow for this compound.
Generalized Signaling Pathway Inhibition by Angucyclines
While the specific signaling pathways affected by this compound are not detailed in the provided search results, angucycline antibiotics, in general, are known to exhibit cytotoxic effects, often through the inhibition of key cellular processes. The diagram below represents a generalized pathway of enzyme inhibition, a common mechanism of action for such compounds.
Caption: Figure 2: Generalized Mechanism of Action for Angucycline Antibiotics.
Conclusion
This compound represents a promising member of the angucycline class of antibiotics with potential therapeutic applications. The methodologies outlined in this guide provide a framework for its consistent isolation and purification from Streptomyces cultures. Further research into its specific molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
References
- 1. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAQUAYAMYCINS, NEW AQUAYAMYCIN-GROUP ANTIBIOTICS [jstage.jst.go.jp]
- 7. Moromycins A and B: Isolation and Structure Elucidation of C-Glycosylangucycline Type Antibiotics from Streptomyces sp.KY002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
Saquayamycin C: A Technical Overview of its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin C is a member of the angucycline class of antibiotics, a diverse family of polyketide natural products known for their significant biological activities.[1][2] First isolated from the culture broth of Streptomyces nodosus MH190-16F3, this compound, along with its analogues (A, B, and D), has demonstrated notable antimicrobial and antitumor properties.[1] Specifically, it exhibits inhibitory effects against Gram-positive bacteria and both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[1] Further studies have reported its isolation from Streptomyces spp. PAL114, a strain from Saharan soil, which showed strong activity against Candida albicans M3 and Bacillus subtilis ATCC 6633.[2]
This technical guide provides a comprehensive overview of the available scientific information on this compound. Due to the limited publicly available data specifically for this compound, this document leverages detailed information from its closely related and better-characterized analogues, Saquayamycin A and B, to provide a thorough understanding of this compound class.
Chemical Structure and Physicochemical Properties
For comparative purposes, the detailed structures and physicochemical properties of Saquayamycin A and a related compound are presented below.
Table 1: Physicochemical Properties of Saquayamycin A
| Property | Value | Source(s) |
| Molecular Formula | C43H48O16 | [4] |
| Molecular Weight | 820.8 g/mol | [4] |
| Exact Mass | 820.29423544 Da | [4] |
| Appearance | Orange-red solid | [5] |
| Solubility | Soluble in methanol, DMSO | General for angucyclines |
| UV-Vis max | Data not available for C | |
| IR (KBr) cm-1 | Data not available for C |
Note: Specific spectral data for this compound is not available in the reviewed literature. The structure of Saquayamycin A is provided for reference.
Diagram 1: General Chemical Scaffold of Saquayamycins
Caption: General structure of the Saquayamycin family.
Biological Activity
This compound has been reported to possess both antimicrobial and anticancer activities.[1][2] While specific quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound are not detailed in the accessible literature, the activities of its analogues provide insight into the potential potency of this compound class.
Table 2: Reported Biological Activities of Saquayamycin Analogues
| Compound | Activity Type | Cell Line / Organism | Reported Value (µM) | Source(s) |
| Saquayamycin A | Cytotoxic | PC3 (prostate cancer) | GI50 = 0.015 | [5] |
| Saquayamycin B | Cytotoxic | PC3 (prostate cancer) | GI50 = 0.0075 | [5] |
| Saquayamycin B | Cytotoxic | H460 (lung cancer) | GI50 = 3.9 | [5] |
| Saquayamycin H | Cytotoxic | H460 (lung cancer) | GI50 = 3.3 | [5] |
| Saquayamycin J | Cytotoxic | PC3 (prostate cancer) | GI50 = 0.012 | [5] |
| Saquayamycin K | Cytotoxic | PC3 (prostate cancer) | GI50 = 0.018 | [5] |
Experimental Protocols
Isolation and Purification of Saquayamycins
The following is a generalized protocol based on the methodologies described for the isolation of saquayamycins from Streptomyces species.[2][6]
-
Fermentation: A seed culture of Streptomyces spp. is prepared in a suitable liquid medium (e.g., ISP-2 broth) and incubated at 30°C for 4 days with shaking. This is then used to inoculate a larger production culture, which is fermented under similar conditions for an extended period (e.g., 7-10 days) to allow for the production of secondary metabolites.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The cell-free supernatant is then extracted with an equal volume of an organic solvent, typically dichloromethane. The organic phase, containing the saquayamycins, is collected.
-
Concentration: The organic extract is concentrated to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Purification: The crude extract is redissolved in a minimal amount of methanol and subjected to purification by High-Performance Liquid Chromatography (HPLC). A reverse-phase column (e.g., C18) is commonly used with a gradient elution system of water and methanol or acetonitrile to separate the different saquayamycin analogues. Fractions are collected and monitored by UV-Vis spectroscopy.
-
Characterization: The purified compounds, including this compound (identified as compound P41B in one study), are characterized by spectroscopic methods, including UV-visible spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to confirm their structure and purity.[2]
Diagram 2: Experimental Workflow for Saquayamycin Isolation
Caption: Workflow for isolating Saquayamycins.
Mechanism of Action
While the specific molecular mechanism of this compound has not been elucidated, studies on the closely related analogue Saquayamycin B1 provide a potential model. Research has shown that Saquayamycin B1 inhibits the proliferation, invasion, and migration of human colorectal cancer cells by targeting the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, growth, and apoptosis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by Saquayamycin B1 leads to apoptosis (programmed cell death) and a reduction in the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. It is plausible that this compound exerts its anticancer effects through a similar mechanism.
Diagram 3: Proposed PI3K/AKT Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/AKT pathway.
Conclusion
This compound is a promising natural product with demonstrated antimicrobial and anticancer properties. While detailed characterization and mechanistic studies specific to this analogue are limited in the current literature, the extensive research on the saquayamycin family provides a strong foundation for future investigation. The data on related compounds suggest that this compound likely possesses potent biological activity, potentially mediated through the inhibition of key cellular signaling pathways such as PI3K/AKT. Further research is warranted to fully elucidate the chemical structure, biological activity spectrum, and mechanism of action of this compound, which could pave the way for its development as a therapeutic agent.
References
- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|99260-70-5|MSDS [dcchemicals.com]
- 4. Saquayamycins A | C43H48O16 | CID 70688909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
An In-Depth Technical Guide to the Saquayamycin C Biosynthesis Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of the Saquayamycin C biosynthetic gene cluster. Saquayamycins are a class of angucycline antibiotics with potent cytotoxic activities, making their biosynthetic machinery a subject of significant interest for natural product discovery and synthetic biology. This document details the genetic organization of a representative saquayamycin gene cluster, outlines key experimental protocols for its characterization, and presents visual workflows and pathways to facilitate understanding.
Genetic Organization of the Saquayamycin Biosynthetic Gene Cluster
The putative saquayamycin biosynthetic gene cluster from Streptomyces sp. KY 40-1 spans approximately 44.7 kb and contains 39 open reading frames (ORFs).[4] Bioinformatic analysis suggests that these genes encode the requisite enzymes for the biosynthesis of the angucycline core, the deoxysugar moieties, and the subsequent glycosylation and tailoring reactions. The genes can be broadly categorized into those responsible for aglycone formation, sugar biosynthesis, glycosylation, regulation, and transport.
A detailed annotation of the genes within this cluster is presented in Table 1.
Table 1: Gene Annotation of the Saquayamycin Biosynthetic Gene Cluster from Streptomyces sp. KY 40-1 (BGC0001769) [4]
| Gene Name | Protein Product (Predicted Function) |
| sqnH | Polyketide synthase (PKS) alpha subunit (KSα) |
| sqnI | Polyketide synthase (PKS) beta subunit (KSβ) |
| sqnJ | Acyl carrier protein (ACP) |
| sqnK | PKS-associated protein |
| sqnL | Aromatase/Cyclase |
| sqnM | Aromatase/Cyclase |
| sqnN | Oxygenase |
| sqnF | Baeyer-Villiger monooxygenase |
| sqnBB | Oxygenase |
| sqnA | Oxygenase |
| sqnC | Reductase |
| sqnT | Oxygenase |
| sqnU | Methyltransferase |
| sqnS1 | NDP-glucose synthase |
| sqnS2 | NDP-glucose 4,6-dehydratase |
| sqnS3 | NDP-keto-glucose isomerase |
| sqnS4 | NDP-sugar epimerase/dehydratase |
| sqnS5 | NDP-sugar aminotransferase |
| sqnS6 | NDP-sugar reductase |
| sqnS7 | NDP-sugar methyltransferase |
| sqnS8 | Acyltransferase |
| sqnG1 | Glycosyltransferase |
| sqnG2 | Glycosyltransferase |
| sqnG3 | Glycosyltransferase |
| sqnR | Transcriptional regulator |
| sqnV | ABC transporter ATP-binding protein |
| sqnW | ABC transporter permease |
| sqnX | MFS transporter |
| sqnY | Transporter-related protein |
| sqnZ | Unknown function |
| sqnAA | Unknown function |
| sqnB | Unknown function |
| sqnD | Unknown function |
| sqnE | Unknown function |
| sqnCC | Unknown function |
| sqnP | Unknown function |
| sqnDD | Unknown function |
| sqnQ | Unknown function |
| sqnEE | Unknown function |
Saquayamycin Biosynthetic Pathway
The biosynthesis of saquayamycins follows a type II polyketide synthase pathway for the aglycone core, which is subsequently decorated with various deoxysugars. The proposed pathway involves the assembly of the polyketide chain, followed by cyclization and aromatization events to form the characteristic angucycline structure. This aglycone is then glycosylated by a series of glycosyltransferases that attach the sugar moieties. The diversity of saquayamycins produced by a single strain is often attributed to the flexibility of these glycosyltransferases.[2][3]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The characterization of a biosynthetic gene cluster like that of saquayamycin involves a multi-step process encompassing bioinformatics, molecular genetics, and analytical chemistry.
General Workflow for Gene Cluster Analysis
The overall workflow for identifying and characterizing the saquayamycin gene cluster is depicted below. This process begins with the sequencing of the producer organism's genome and culminates in the functional characterization of the biosynthetic genes.
Caption: General workflow for biosynthetic gene cluster analysis.
Detailed Protocol: CRISPR/Cas9-Mediated Gene Knockout in Streptomyces
This protocol provides a detailed methodology for the targeted deletion of a gene within the saquayamycin biosynthetic gene cluster using the CRISPR/Cas9 system. This is a crucial step to confirm the involvement of the gene cluster in saquayamycin production. The protocol is adapted from established methods for Streptomyces.[5][6][7]
Materials:
-
Streptomyces sp. KY 40-1 (or other producer strain)
-
E. coli ET12567 (pUZ8002) for conjugation
-
pCRISPomyces-2 plasmid (or similar CRISPR/Cas9 vector for Streptomyces)
-
Appropriate antibiotics (e.g., apramycin, nalidixic acid)
-
Reagents for PCR, Gibson assembly, and plasmid purification
-
Media: ISP4, TSB, LB, and appropriate selective agar plates
Procedure:
-
Design of sgRNA and Homology Arms:
-
Identify a 20-bp protospacer sequence within the target gene that is followed by a Protospacer Adjacent Motif (PAM) (5'-NGG-3').
-
Design forward and reverse primers to amplify ~1.5-2.0 kb regions flanking the target gene. These will serve as the homology arms for recombination.
-
-
Construction of the Gene Knockout Plasmid:
-
Synthesize and anneal oligonucleotides corresponding to the designed sgRNA.
-
Clone the annealed sgRNA duplex into the pCRISPomyces-2 vector.
-
Amplify the upstream and downstream homology arms using PCR with primers containing overhangs for Gibson assembly.
-
Linearize the sgRNA-containing pCRISPomyces-2 vector.
-
Assemble the homology arms into the linearized vector using Gibson assembly.
-
Transform the resulting plasmid into E. coli and verify the construct by sequencing.
-
-
Conjugation into Streptomyces:
-
Transform the final knockout plasmid into the methylation-deficient E. coli strain ET12567 (pUZ8002).
-
Prepare spore suspensions of the recipient Streptomyces strain.
-
Mix the E. coli donor cells with the Streptomyces spores on a suitable agar medium (e.g., ISP4) and incubate to allow for conjugation.
-
Overlay the plates with the appropriate antibiotics (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
-
-
Selection and Verification of Mutants:
-
Incubate the plates until exconjugant colonies appear.
-
Isolate individual exconjugants and passage them on non-selective media to facilitate the loss of the temperature-sensitive plasmid and the second crossover event.
-
Screen for colonies that have become sensitive to the plasmid's antibiotic resistance marker, indicating plasmid loss.
-
Verify the gene deletion in the desired mutants by PCR using primers flanking the target gene and by sequencing the PCR product.
-
Protocol: Heterologous Expression of the Saquayamycin Gene Cluster
Heterologous expression is a powerful technique to activate silent or poorly expressed gene clusters and to study their function in a clean genetic background. Streptomyces coelicolor and Streptomyces albus are commonly used hosts.[8][9]
Materials:
-
Genomic DNA from the saquayamycin producer strain.
-
A suitable host strain (e.g., S. coelicolor M1152 or S. albus J1074).
-
An integrative or self-replicating expression vector for Streptomyces (e.g., pSET152, pOJ446).
-
Reagents for cloning (e.g., Gibson assembly, TAR cloning).
-
E. coli conjugation donor strain.
-
Appropriate antibiotics and culture media.
Procedure:
-
Cloning the Gene Cluster:
-
Isolate high-molecular-weight genomic DNA from the producer strain.
-
Clone the entire saquayamycin gene cluster into the expression vector. This can be achieved through various methods, including PCR amplification of overlapping fragments followed by Gibson assembly, or Transformation-Associated Recombination (TAR) cloning in yeast.
-
-
Transfer to the Heterologous Host:
-
Introduce the expression plasmid containing the saquayamycin gene cluster into the chosen Streptomyces host via intergeneric conjugation from E. coli.
-
-
Cultivation and Metabolite Extraction:
-
Cultivate the recombinant Streptomyces strain under various fermentation conditions to induce the expression of the gene cluster.
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Analysis of Metabolite Production:
-
Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of saquayamycins.
-
Compare the metabolite profile of the recombinant strain with that of the wild-type producer and the empty vector control host.
-
-
Purification and Structure Elucidation:
-
If novel or expected compounds are detected, perform large-scale fermentation and purify the compounds using chromatographic techniques.
-
Elucidate the structure of the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the production of saquayamycins.
-
Conclusion
The analysis of the saquayamycin biosynthetic gene cluster offers valuable insights into the production of this important class of angucycline antibiotics. The combination of bioinformatics, targeted genetic manipulation, and heterologous expression provides a powerful toolkit for elucidating the functions of the biosynthetic genes and for engineering the pathway to produce novel saquayamycin analogs. The protocols and data presented in this guide serve as a foundational resource for researchers in natural product biosynthesis and drug development.
References
- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Putative Glycosyltransferase Complex is Responsible for the Sugar Diversity of Saquayamycins Isolated from Streptomyces sp. KY 40-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BGC0001769 [mibig.secondarymetabolites.org]
- 5. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 6. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 7. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Saquayamycin C in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saquayamycin C, a member of the angucycline class of antibiotics, exhibits potent activity against Gram-positive bacteria. This technical guide delineates the current understanding of its mechanism of action, focusing on its role as a potential inhibitor of bacterial DNA gyrase, a type II topoisomerase. This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the proposed molecular interactions and experimental workflows to support further research and drug development efforts in this area.
Introduction
This compound is a glycosidic angucycline antibiotic produced by Streptomyces species[1]. Angucyclines are a large family of polyketide natural products known for their diverse biological activities, including antibacterial and antitumor properties[2][3]. While the anticancer activities of some angucyclines have been investigated, the precise mechanism of their antibacterial action is an area of ongoing research. This guide focuses on the antibacterial properties of this compound, with a particular emphasis on its proposed mechanism of inhibiting bacterial DNA replication.
Antibacterial Spectrum and Potency
This compound has demonstrated significant inhibitory activity primarily against Gram-positive bacteria. Quantitative data on its potency is summarized in Table 1.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis ATCC 6633 | 30 | [4] |
| Staphylococcus aureus S1 | >100 | |
| Klebsiella pneumoniae E40 | >100 |
Note: The MIC values were determined using the agar dilution method.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary mechanism of action for several angucycline antibiotics is the inhibition of type II topoisomerases[2]. In bacteria, the essential type II topoisomerase is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. It is hypothesized that this compound, like other members of its class, targets and inhibits the activity of bacterial DNA gyrase.
The Role of DNA Gyrase in Bacteria
Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction. Inhibition of DNA gyrase leads to the disruption of DNA topology, stalling of replication forks, and ultimately, cell death.
Proposed Interaction of this compound with DNA Gyrase
While direct structural data for this compound binding to bacterial DNA gyrase is not yet available, the proposed mechanism involves the stabilization of the gyrase-DNA cleavage complex. This "poisoned" complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the effect of this compound on the supercoiling activity of purified bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
This compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Add purified DNA gyrase to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Visualize the DNA bands under UV light after staining. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed or intermediate forms.
Macromolecular Synthesis Assay
This assay determines which major cellular process (DNA replication, transcription, or protein synthesis) is primarily inhibited by this compound.
Materials:
-
Bacterial culture
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
-
This compound
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Divide the culture into four aliquots: one control and three experimental groups for each radiolabeled precursor.
-
Add this compound at its MIC or a supra-MIC concentration to the experimental aliquots.
-
Add the respective radiolabeled precursors to each set of aliquots.
-
Take samples at various time points and precipitate the macromolecules by adding cold TCA.
-
Collect the precipitate on filters and wash with TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
A significant reduction in the incorporation of [³H]thymidine compared to [³H]uridine and [³H]leucine would indicate that this compound preferentially inhibits DNA synthesis.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its antibacterial effect by targeting bacterial DNA gyrase, a validated and attractive target for antibiotic development. The provided experimental protocols offer a framework for confirming this mechanism of action and further characterizing the molecular interactions involved. Future research should focus on obtaining co-crystal structures of this compound with bacterial DNA gyrase to elucidate the precise binding mode. Furthermore, structure-activity relationship (SAR) studies could lead to the design of more potent and selective derivatives with improved pharmacological properties. The exploration of this compound and its analogues represents a promising avenue for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. youtube.com [youtube.com]
- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Anticancer Screening of Saquayamycin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary anticancer screening of Saquayamycin C, a member of the angucycline group of antibiotics. The information compiled herein is based on available scientific literature and is intended to offer a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.
Quantitative Data Summary
This compound has demonstrated cytotoxic activity against murine leukemia cell lines. The following table summarizes the available quantitative data for this compound and its analogs against various cancer cell lines, providing a comparative perspective on their potency.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | P388/S (Adriamycin-sensitive leukemia) | Cytotoxicity | IC50 | 0.29 µg/mL | |
| This compound | P388/ADR (Adriamycin-resistant leukemia) | Cytotoxicity | IC50 | 0.29 µg/mL | |
| Saquayamycin A | P388/S | Cytotoxicity | IC50 | 0.08 µg/mL | |
| Saquayamycin A | P388/ADR | Cytotoxicity | IC50 | 0.08 µg/mL | |
| Saquayamycin B | P388/S | Cytotoxicity | IC50 | 0.08 µg/mL | |
| Saquayamycin B | P388/ADR | Cytotoxicity | IC50 | 0.08 µg/mL | |
| Saquayamycin D | P388/S | Cytotoxicity | IC50 | 0.15 µg/mL | |
| Saquayamycin D | P388/ADR | Cytotoxicity | IC50 | 0.15 µg/mL |
Experimental Protocols
The following section details the methodologies employed for the in vitro anticancer screening of this compound against P388 leukemia cells, as described in the foundational study by Uchida et al. (1985).
Cell Line and Culture Conditions
-
Cell Lines:
-
P388/S: Adriamycin-sensitive murine leukemia cell line.
-
P388/ADR: Adriamycin-resistant murine leukemia cell line.
-
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
In Vitro Cytotoxicity Assay
-
Assay Principle: The cytotoxic effect of this compound was determined by measuring the inhibition of cell growth.
-
Procedure:
-
P388 leukemia cells were seeded into 96-well microplates at a density of 1 x 10^4 cells/well.
-
This compound was dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to achieve a range of final concentrations.
-
The diluted this compound solutions were added to the wells containing the cells.
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Cell viability was assessed using a suitable method, such as the MTT assay or by direct cell counting using a hemocytometer.
-
The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curve.
-
Visualizations
Proposed Signaling Pathway for this compound
While the precise signaling pathway inhibited by this compound has not been definitively elucidated, studies on related angucycline antibiotics, such as Saquayamycin B1, have shown inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. The following diagram illustrates a plausible mechanism of action for this compound, targeting this key oncogenic pathway.
An In-depth Technical Guide to the Aquayamycin Group of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aquayamycin group of antibiotics represents a significant class of angucycline natural products derived primarily from Streptomyces species. These compounds exhibit a broad spectrum of biological activities, including potent antibacterial effects against Gram-positive bacteria and notable cytotoxic activity against various cancer cell lines. Their complex chemical structures, featuring a characteristic benz[a]anthracene core and diverse glycosylation patterns, have made them a subject of extensive research in natural product chemistry, biosynthesis, and pharmacology. This guide provides a comprehensive technical overview of the aquayamycin group, detailing their chemical properties, biological activities, mechanisms of action, and biosynthetic pathways. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.
Core Chemical Structure and Properties
The fundamental chemical scaffold of the aquayamycin group is the angucyclinone core, a tetracyclic benz[a]anthracene structure.[1] Aquayamycin itself is an anthraquinone derivative.[2] The members of this group are typically glycosides of aquayamycin, with diverse sugar moieties attached to the aglycone, contributing to their structural variety and biological activity.
Key Structural Features:
-
Aglycone Core: A rigid, planar benz[a]anthracene skeleton.
-
Glycosylation: Presence of one or more deoxysugar units, such as D-olivose and L-rhodinose, attached via C- or O-glycosidic bonds.[3] The number, type, and linkage of these sugar moieties are major determinants of the specific properties of each compound.
-
Chirality: Multiple stereocenters within the aglycone and sugar components, leading to complex stereochemistry.
| Property | Description |
| Molecular Formula (Aquayamycin) | C₂₅H₂₆O₁₀[4] |
| Molecular Weight (Aquayamycin) | 486.47 g/mol [5] |
| Appearance | Yellowish to reddish pigments |
| Solubility | Generally soluble in polar organic solvents like methanol and DMSO. |
Biological Activity and Data Presentation
The aquayamycin group of antibiotics demonstrates significant biological activity, primarily against Gram-positive bacteria and various cancer cell lines.
Antibacterial Activity
These compounds are particularly effective against Gram-positive bacteria, including clinically relevant strains. The mechanism of antibacterial action is believed to involve the inhibition of essential cellular processes.
Table 1: Minimum Inhibitory Concentrations (MIC) of Saquayamycins A and C
| Bacterial Strain | Saquayamycin A (µg/mL) | Saquayamycin C (µg/mL) |
| Bacillus subtilis ATCC 6633 | 30[1][6] | 30[1][6] |
| Staphylococcus aureus S1 | 30-50[7] | 30-50[7] |
| Candida albicans M3 | 30[1][6] | 30[1][6] |
Anticancer Activity
Members of the aquayamycin group have shown potent cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and inhibition of key cellular enzymes.
Table 2: Half-maximal Inhibitory Concentrations (IC₅₀) of Aquayamycin Group Antibiotics against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Saquayamycin B1 | SW480 (colorectal cancer) | 0.18 ± 0.01[8][9] |
| SW620 (colorectal cancer) | 0.26 ± 0.03[8][9] | |
| LoVo (colorectal cancer) | 0.63 ± 0.07[8] | |
| HT-29 (colorectal cancer) | 0.84 ± 0.05[8] | |
| Saquayamycin J | PC3 (prostate cancer) | < 10[10] |
| Saquayamycin K | PC3 (prostate cancer) | < 10[10] |
| Saquayamycin A | PC3 (prostate cancer) | < 10[10] |
| Saquayamycin B | PC3 (prostate cancer) | 0.0075[10] |
| Saquayamycin H | H460 (non-small cell lung cancer) | 3.3[10] |
| Saquayamycin B | H460 (non-small cell lung cancer) | 3.9[10] |
Mechanism of Action
The biological activities of the aquayamycin group are exerted through multiple mechanisms, with the induction of apoptosis and inhibition of topoisomerase II being the most prominent.
Induction of Apoptosis
Several studies have demonstrated that aquayamycin-group antibiotics, such as Saquayamycin B1, induce programmed cell death (apoptosis) in cancer cells. This process is mediated through complex signaling pathways.
Signaling Pathway for Saquayamycin B1-Induced Apoptosis in Colorectal Cancer Cells
Saquayamycin B1 has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival.[8][9] This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a relative increase in the pro-apoptotic protein Bax.[8] The altered Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[11] Cytochrome c then activates the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[12]
Inhibition of Topoisomerase II
Angucycline antibiotics, including members of the aquayamycin group, are known to act as topoisomerase II poisons.[13][14] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, these antibiotics introduce double-strand breaks in the DNA, which, if not repaired, trigger apoptotic cell death.[15]
Biosynthesis
The biosynthesis of aquayamycin-group antibiotics is a complex process orchestrated by a Type II polyketide synthase (PKS) system, followed by a series of post-PKS modifications, including glycosylation. The biosynthetic pathway of urdamycin A, a closely related angucycline, serves as an excellent model for understanding aquayamycin biosynthesis.[16][17]
Biosynthetic Pathway of the Urdamycin A Aglycone
The biosynthesis is initiated by the condensation of an acetyl-CoA starter unit with nine malonyl-CoA extender units by the minimal PKS complex (UrdA, UrdB, and UrdC) to form a decaketide chain.[16] This chain undergoes a series of cyclization reactions catalyzed by cyclases (e.g., UrdF, UrdL) to form the characteristic angucyclinone backbone. Subsequent oxidative modifications, including hydroxylations, are carried out by oxygenases (e.g., UrdE, UrdM) to yield the aquayamycin aglycone.[17] Finally, a series of glycosyltransferases (e.g., UrdGT1a, UrdGT1b, UrdGT1c, UrdGT2) attach the sugar moieties to the aglycone, completing the biosynthesis of the final product, such as urdamycin A.[2][3] The specificity of these glycosyltransferases for both the sugar donor and the acceptor aglycone is a key determinant of the final structure.[16]
Experimental Protocols
Isolation and Purification of Saquayamycins A and C
This protocol is adapted from the methods described for the isolation of saquayamycins from Streptomyces sp. PAL114.[1][6]
-
Fermentation: Culture the Streptomyces strain in a suitable production medium (e.g., Bennett's broth) under optimal conditions for antibiotic production (e.g., 28°C, 200 rpm for 7-10 days).
-
Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the supernatant with an equal volume of dichloromethane. Concentrate the organic phase under reduced pressure to obtain a crude extract.
-
Preliminary Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Collect fractions and monitor for activity using a bioassay (e.g., agar diffusion assay against Bacillus subtilis).
-
HPLC Purification: Pool the active fractions and subject them to semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength corresponding to the absorption maximum of the compounds (e.g., 254 nm).
-
-
Compound Identification: Collect the purified peaks and identify the compounds (Saquayamycins A and C) by comparing their spectroscopic data (UV, NMR, and MS) with published values.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method as per standard guidelines.
-
Preparation of Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Antibiotic: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[18][19]
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer, kDNA substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated product.
Experimental Workflow for Discovery from Streptomyces
The discovery of novel aquayamycin-group antibiotics from Streptomyces follows a general workflow common to natural product discovery.
Workflow for Bioactive Compound Discovery from Streptomyces
References
- 1. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity and safener inducibility of the plant UDP‐glucose‐dependent family 1 glycosyltransferase super‐family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morin Inhibits Proliferation of SW480 Colorectal Cancer Cells by Inducing Apoptosis Mediated by Reactive Oxygen Species Formation and Uncoupling of Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Two sequence elements of glycosyltransferases involved in urdamycin biosynthesis are responsible for substrate specificity and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 19. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Novel Saquayamycin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the biological activities of novel saquayamycin analogs, a class of angucycline antibiotics demonstrating significant potential as anticancer agents. This document provides a comprehensive overview of their cytotoxic effects, the experimental protocols used to elucidate these activities, and the known molecular signaling pathways through which they exert their effects. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction to Saquayamycins
Saquayamycins are a group of aquayamycin-type antibiotics originally isolated from Streptomyces nodosus[1]. They belong to the angucycline class of aromatic polyketides, which are known for their diverse biological activities, including potent anticancer and antibacterial properties[2]. Novel analogs of saquayamycin continue to be discovered from various microbial sources, each with unique structural modifications, primarily in their glycosidic side chains, that significantly influence their biological potency and specificity[2][3]. This guide focuses on the biological activities of these recently identified analogs, providing a resource for researchers in oncology and drug discovery.
Cytotoxic Activity of Novel Saquayamycin Analogs
Numerous studies have demonstrated the potent cytotoxic effects of novel saquayamycin analogs against a range of human cancer cell lines. The cytotoxic potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Data Presentation
The following tables summarize the reported cytotoxic activities of various novel saquayamycin analogs against different cancer cell lines.
Table 1: Cytotoxic Activity (GI50, µM) of Saquayamycin Analogs G-K, A, and B [3]
| Compound | PC-3 (Prostate Cancer) | H460 (Non-small cell lung cancer) |
| Saquayamycin G | >10 | >10 |
| Saquayamycin H | >10 | 3.3 |
| Saquayamycin I | >10 | >10 |
| Saquayamycin J | 0.08 | >10 |
| Saquayamycin K | 0.05 | >10 |
| Saquayamycin A | 0.01 | >10 |
| Saquayamycin B | 0.0075 | 3.9 |
Table 2: Cytotoxic Activity (IC50, µM) of Saquayamycin B1 and Related Analogs in Colorectal Cancer (CRC) Cells [4]
| Compound | SW480 | SW620 | LoVo | HT-29 |
| Saquayamycin B1 | 0.18 | 0.23 | 0.35 | 0.84 |
| Moromycin B | 0.45 | 0.51 | 0.62 | 1.23 |
| Saquayamycin B | 0.33 | 0.42 | 0.58 | 1.11 |
| Landomycin N | >10 | >10 | >10 | >10 |
Table 3: Inhibitory Activity (IC50) of Other Saquayamycin Analogs [2]
| Compound | Biological Target/Assay | IC50 (µM) |
| Saquayamycin E | Farnesyl-protein transferase (FPTase) | 1.8 |
| Saquayamycin F | Farnesyl-protein transferase (FPTase) | 2.0 |
| Saquayamycin A-7884 | Inducible nitric oxide synthase (iNOS) | 43.5 |
| Saquayamycin A1 | Inducible nitric oxide synthase (iNOS) | 101.2 |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activity of saquayamycin analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the saquayamycin analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with saquayamycin analogs at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of saquayamycin analogs on the expression levels of proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with saquayamycin analogs, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin D1, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The anticancer activity of saquayamycin analogs is attributed to their ability to induce apoptosis and cause cell cycle arrest. While the precise mechanisms for many novel analogs are still under investigation, studies on Saquayamycin B1 have provided significant insights.
PI3K/AKT Signaling Pathway Inhibition by Saquayamycin B1
Research has shown that Saquayamycin B1 exerts its pro-apoptotic and anti-metastatic effects in colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway[4][5][6]. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and migration.
// Nodes Saquayamycin_B1 [label="Saquayamycin B1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_AKT [label="p-AKT (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EMT [label="Epithelial-Mesenchymal\nTransition (EMT)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration_Invasion [label="Migration & Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Saquayamycin_B1 -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124"]; PI3K -> p_AKT [label="Activates", color="#34A853", fontcolor="#202124"]; p_AKT -> Bcl2 [label="Promotes", color="#34A853", fontcolor="#202124"]; Bcl2 -> Apoptosis [label="Inhibits", style=dashed, color="#FBBC05", fontcolor="#202124"]; p_AKT -> EMT [label="Promotes", color="#34A853", fontcolor="#202124"]; EMT -> Migration_Invasion [label="Leads to", color="#5F6368", fontcolor="#202124"]; }
Figure 1. Proposed mechanism of Saquayamycin B1 action via inhibition of the PI3K/AKT pathway.
General Apoptosis and Cell Cycle Arrest Pathways
While not yet definitively linked to all novel saquayamycin analogs, their observed biological effects suggest the involvement of key regulatory pathways in apoptosis and cell cycle control.
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspases. The intrinsic (mitochondrial) pathway is a common mechanism for anticancer drug-induced apoptosis.
// Nodes Saquayamycin_Analogs [label="Saquayamycin Analogs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage / Cellular Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Saquayamycin_Analogs -> DNA_Damage [color="#EA4335", fontcolor="#202124"]; DNA_Damage -> p53 [color="#5F6368", fontcolor="#202124"]; p53 -> Bax [label="Promotes", color="#34A853", fontcolor="#202124"]; p53 -> Bcl2 [label="Inhibits", style=dashed, color="#FBBC05", fontcolor="#202124"]; Bcl2 -> Bax [label="Inhibits", style=dashed, color="#FBBC05", fontcolor="#202124"]; Bax -> Mitochondrion [color="#34A853", fontcolor="#202124"]; Mitochondrion -> Cytochrome_c [color="#5F6368", fontcolor="#202124"]; Cytochrome_c -> Caspase9 [color="#5F6368", fontcolor="#202124"]; Caspase9 -> Caspase3 [color="#5F6368", fontcolor="#202124"]; Caspase3 -> Apoptosis [color="#5F6368", fontcolor="#202124"]; }
Figure 2. General intrinsic apoptosis pathway potentially activated by saquayamycin analogs.
Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from proliferating. This is often mediated by the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.
// Nodes Saquayamycin_Analogs [label="Saquayamycin Analogs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p21 [label="p21 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK_Cyclin [label="CDK-Cyclin Complexes", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Progression [label="Cell Cycle Progression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Saquayamycin_Analogs -> DNA_Damage [color="#EA4335", fontcolor="#202124"]; DNA_Damage -> p53 [color="#5F6368", fontcolor="#202124"]; p53 -> p21 [label="Induces", color="#34A853", fontcolor="#202124"]; p21 -> CDK_Cyclin [label="Inhibits", style=dashed, color="#FBBC05", fontcolor="#202124"]; CDK_Cyclin -> Cell_Cycle_Progression [label="Promotes", color="#34A853", fontcolor="#202124"]; p21 -> Arrest [label="Leads to", color="#5F6368", fontcolor="#202124"]; }
Figure 3. p53-dependent cell cycle arrest pathway potentially induced by saquayamycin analogs.
Conclusion and Future Directions
Novel saquayamycin analogs exhibit potent cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The structure-activity relationship appears to be heavily influenced by the nature and linkage of the sugar moieties. The elucidation of the inhibitory effect of Saquayamycin B1 on the PI3K/AKT pathway marks a significant step in understanding the molecular basis of their anticancer properties.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways for a broader range of novel saquayamycin analogs.
-
In Vivo Efficacy: Evaluating the antitumor activity of the most potent analogs in preclinical animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profiles of lead compounds.
-
Combinatorial Therapies: Investigating the synergistic effects of saquayamycin analogs with existing chemotherapeutic agents.
This guide provides a foundational resource for the continued investigation and development of novel saquayamycin analogs as promising anticancer therapeutics. The detailed protocols and summarized data are intended to facilitate further research in this exciting field.
References
- 1. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saquayamycins G-K, cytotoxic angucyclines from Streptomyces sp. Including two analogues bearing the aminosugar rednose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling Saquayamycin C: A Technical Guide to its Microbial Origin and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification of the producing organism of Saquayamycin C, a potent member of the aquayamycin group of antibiotics. This document details the experimental protocols for the isolation, cultivation, and characterization of the producing microorganism, as well as the extraction and analysis of this compound. All quantitative data is summarized for clarity, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.
Identification of the Producing Organism
This compound is a secondary metabolite produced by the actinomycete, Streptomyces nodosus MH190-16F3 .[1] This strain was first identified as the source of saquayamycins A, B, C, and D in 1985.[1] Subsequent research has also identified other Streptomyces species, such as Streptomyces sp. PAL114, as producers of saquayamycins, including this compound. The identification of these producing organisms relies on a combination of classical microbiological techniques and modern molecular methods.
Isolation and Morphological Characterization
The isolation of antibiotic-producing actinomycetes like Streptomyces nodosus typically involves the following steps:
-
Soil Sample Collection: Soil samples are collected from diverse environments.
-
Serial Dilution and Plating: The soil samples are serially diluted and plated on selective agar media, such as Gauze's Medium No. 1, which favors the growth of actinomycetes while inhibiting other bacteria and fungi.
-
Incubation: The plates are incubated at a temperature of 28-30°C for 7-14 days, allowing for the development of distinct actinomycete colonies, which are often characterized by their chalky, filamentous appearance.
-
Colony Purification: Individual colonies exhibiting the characteristic morphology of Streptomyces are picked and sub-cultured to obtain pure isolates.
Morphological characterization of the purified isolates involves macroscopic observation of colony features (e.g., color of aerial and substrate mycelia, pigment production) and microscopic examination of the spore chain morphology.
Molecular Identification: 16S rRNA Sequencing
For definitive identification, 16S ribosomal RNA (rRNA) gene sequencing is the gold standard. The workflow for this process is as follows:
The obtained 16S rRNA gene sequence is then compared against public databases like GenBank using the Basic Local Alignment Search Tool (BLAST) to determine the closest known relatives and confirm the identity of the isolate.
Production of this compound
The production of this compound is achieved through submerged fermentation of Streptomyces nodosus MH190-16F3 under optimized conditions.
Fermentation Protocol
While the exact medium composition for this compound production by the original strain is not detailed in the initial publication, a typical fermentation process for Streptomyces species involves a multi-stage cultivation.
Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium (e.g., Tryptone-Yeast Extract Broth) with spores or a mycelial suspension of S. nodosus MH190-16F3. The culture is incubated on a rotary shaker at 28-30°C for 2-3 days to obtain a dense biomass.
Production Culture: The production of this compound is carried out in a larger volume of a production medium, which is typically rich in complex carbon and nitrogen sources. A general production medium for antibiotic production by Streptomyces is detailed in the table below. The production culture is inoculated with the seed culture and incubated for an extended period, usually 5-10 days, with controlled aeration and agitation.
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2.0 |
| Table 1: A representative production medium for Streptomyces fermentation. |
Quantitative Production Data
Extraction and Purification
Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.
Extraction Protocol
-
Cell Separation: The culture broth is centrifuged to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant, which contains the secreted this compound, is extracted with an organic solvent such as dichloromethane. The mycelial cake can also be extracted to recover any intracellularly trapped product.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Purification Protocol
The crude extract is subjected to further purification, typically using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed for the separation of angucycline antibiotics.
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Table 2: A typical HPLC method for the purification of saquayamycins. |
Fractions are collected and analyzed for the presence of this compound. Those containing the pure compound are pooled and lyophilized.
Biosynthesis of this compound
Saquayamycins belong to the angucycline class of polyketides. Their biosynthesis originates from acetate units via the polyketide pathway to form the characteristic tetracyclic core, which is then further modified by glycosylation. The biosynthetic gene cluster for saquayamycins H and I in Streptomyces sp. KY 40-1 has been identified and contains genes for aglycone formation, sugar biosynthesis, and glycosyltransferases.[2] While the specific pathway for this compound has not been fully elucidated, a proposed general pathway is presented below.
Analytical Characterization
The structure of this compound is confirmed using a combination of spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both purification and analytical confirmation of this compound. The retention time of the purified compound is compared with that of a known standard under identical chromatographic conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide valuable structural information. The molecular formula of this compound has been reported as C37H42O15.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are crucial for the complete structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry. While specific spectral data for this compound is not compiled in a single public source, analysis of related saquayamycins provides expected signal regions.
| Nucleus | Characteristic Chemical Shift Ranges (ppm) |
| 1H NMR | Aromatic protons (6.5-8.0 ppm), anomeric protons of sugars (4.5-5.5 ppm), aliphatic protons (1.0-4.5 ppm) |
| 13C NMR | Carbonyl carbons (180-200 ppm), aromatic carbons (110-160 ppm), anomeric carbons (90-105 ppm), aliphatic carbons (20-80 ppm) |
| Table 3: Expected NMR chemical shift ranges for this compound. |
This technical guide provides a foundational understanding of the identification of the this compound producing organism and the methodologies for its production and characterization. Further research into the full text of the original publication by Uchida et al. (1985) is recommended for more detailed experimental protocols.
References
Unveiling the Antimicrobial Potential of Saquayamycin C: A Technical Overview
For Immediate Release
[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, the quest for novel therapeutic agents is paramount. This technical guide provides an in-depth initial characterization of the antimicrobial spectrum of Saquayamycin C, an angucycline antibiotic with promising activity against a range of pathogenic microorganisms. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective agents.
This compound, a member of the aquayamycin group of antibiotics, is a secondary metabolite produced by Streptomyces species.[1][2] This guide synthesizes the currently available data on its antimicrobial profile, details the experimental methodologies used for its characterization, and visually represents the workflows involved.
Quantitative Antimicrobial Spectrum of this compound
The antimicrobial efficacy of this compound has been quantitatively assessed against a panel of clinically relevant bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the conventional agar dilution method. The results, derived from the study "Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil," are summarized in the table below.[1] It is noteworthy that in this study, this compound was identified as compound P41B.[1]
| Target Microorganism | Type | MIC (mg/mL) |
| Saccharomyces cerevisiae ATCC 4226 | Yeast | 30 |
| Candida albicans M1 | Yeast | 50 |
| Candida albicans M2 | Yeast | 50 |
| Candida albicans M3 | Yeast | 30 |
| Candida albicans IPA200 | Yeast | 50 |
| Aspergillus carbonarius M333 | Filamentous Fungus | 75 |
| Aspergillus flavus AF3 | Filamentous Fungus | 100 |
| Fusarium culmorum FC200 | Filamentous Fungus | >100 |
| Penicillium glabrum PG1 | Filamentous Fungus | 100 |
| Bacillus subtilis ATCC 6633 | Gram-positive Bacteria | 30 |
| Staphylococcus aureus S1 | Gram-positive Bacteria | 50 |
| Klebsiella pneumoniae E40 | Gram-negative Bacteria | >100 |
Data sourced from Aouiche et al., 2014.[1]
The data indicates that this compound exhibits its most potent activity against the Gram-positive bacterium Bacillus subtilis and the yeast Candida albicans M3, with MIC values of 30 mg/mL for both.[1] The compound also demonstrates notable activity against other Candida species and Staphylococcus aureus.[1] Its efficacy against the tested filamentous fungi is less pronounced, and it shows no significant activity against the Gram-negative bacterium Klebsiella pneumoniae at the concentrations tested.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentrations (MICs) for this compound was conducted using the conventional agar dilution method. This technique is a gold standard for assessing the susceptibility of microorganisms to antimicrobial agents.[3][4]
Agar Dilution Method for MIC Determination
-
Preparation of this compound Stock Solution: A stock solution of purified this compound is prepared in a suitable solvent, such as methanol, to a known concentration.
-
Preparation of Agar Plates with this compound:
-
For bacteria, Mueller-Hinton agar is prepared and sterilized. For yeasts and filamentous fungi, Sabouraud dextrose agar is used.[1]
-
The sterile agar is cooled to approximately 45-50°C in a water bath.
-
Serial twofold dilutions of the this compound stock solution are prepared.
-
A specific volume of each this compound dilution is added to molten agar to achieve the desired final concentrations (e.g., 1, 2, 5, 10, 20, 30, 50, 75, and 100 mg/mL).[1] The agar is then poured into sterile Petri dishes and allowed to solidify.
-
A control plate containing no this compound is also prepared.
-
-
Inoculum Preparation:
-
The test microorganisms are cultured overnight in an appropriate broth medium.
-
The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The standardized inoculum is further diluted to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.[4]
-
-
Inoculation of Agar Plates: The prepared microbial suspensions are spotted onto the surface of the agar plates containing the different concentrations of this compound, as well as the control plate.
-
Incubation:
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test microorganism.
Antimicrobial Mechanism of Action
The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, as a member of the angucycline class of antibiotics, it is believed to share mechanistic similarities with other compounds in this family. Angucyclines are known to exhibit a broad range of biological activities, including antibacterial and anticancer properties.[2][5] Their mode of action is often attributed to the inhibition of key cellular processes. While a specific signaling pathway for the antimicrobial activity of this compound is yet to be identified, the general understanding of angucycline action provides a foundation for future mechanistic studies.
Visualizing the Experimental Workflow
To provide a clear visual representation of the experimental process for determining the antimicrobial spectrum of this compound, the following workflow diagram has been generated using the Graphviz DOT language.
Conclusion and Future Directions
The initial characterization of this compound reveals a promising antimicrobial agent with potent activity against Gram-positive bacteria and yeasts. The provided data and experimental protocols offer a foundational resource for further investigation into its therapeutic potential. Future research should focus on elucidating the specific molecular mechanism of action of this compound, which will be crucial for its development as a clinical candidate. Understanding the signaling pathways it perturbs in microbial cells will not only inform its application but may also unveil new targets for antimicrobial drug discovery. Further studies to expand the antimicrobial spectrum against a broader range of clinical isolates, including multidrug-resistant strains, are also warranted.
References
Exploring the Cytotoxic Effects of Saquayamycin C on Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukemia, a group of cancers that usually begin in the bone marrow and result in high numbers of abnormal white blood cells, remains a significant challenge in oncology. The development of novel therapeutic agents with potent and selective cytotoxicity against leukemia cells is a critical area of research. Saquayamycins, a class of angucycline antibiotics produced by Streptomyces species, have garnered interest for their antitumor properties. An early study by Uchida et al. (1985) reported that Saquayamycin C, along with its analogs A, B, and D, inhibits the growth of adriamycin-sensitive and adriamycin-resistant P388 leukemia cells[1][2][3].
However, a comprehensive review of the existing scientific literature reveals a notable gap in detailed mechanistic studies specifically elucidating the cytotoxic effects of this compound on leukemia cells. Quantitative data such as 50% inhibitory concentration (IC50) values, as well as in-depth analyses of its impact on apoptosis, the cell cycle, and underlying signaling pathways in leukemia models, are not extensively available in the public domain.
This technical guide aims to address this gap by providing a comprehensive overview of the known information on this compound and related compounds. Furthermore, it proposes detailed experimental protocols and conceptual frameworks to guide future research into its potential as an anti-leukemic agent. By presenting hypothetical mechanisms and clear, actionable experimental workflows, this document serves as a valuable resource for researchers seeking to investigate the cytotoxic properties of this compound and its analogs.
Quantitative Data on the Cytotoxicity of Saquayamycins
Table 1: Reported Cytotoxic Activity of this compound
| Compound | Cell Line | Activity | Reference |
| This compound | P388 Leukemia (Adriamycin-sensitive and -resistant) | Growth Inhibition | [1][2][3] |
Table 2: Cytotoxic Activity of Saquayamycin Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| Saquayamycin B | PC-3 | Prostate Cancer | 0.0075 | [4] |
| Saquayamycin J | PC-3 | Prostate Cancer | Active | [4] |
| Saquayamycin K | PC-3 | Prostate Cancer | Active | [4] |
| Saquayamycin A | PC-3 | Prostate Cancer | Active | [4] |
| Saquayamycin H | H460 | Non-small cell lung cancer | 3.3 | [4] |
| Saquayamycin B | H460 | Non-small cell lung cancer | 3.9 | [4] |
Proposed Experimental Protocols
To rigorously evaluate the cytotoxic effects of this compound on leukemia cells, a series of well-defined experiments are necessary. The following protocols are proposed as a starting point for such investigations.
Cell Culture and Maintenance
-
Cell Lines: A panel of human leukemia cell lines should be used, including but not limited to:
-
P388: Murine lymphocytic leukemia (to build upon initial findings).
-
HL-60: Human promyelocytic leukemia.
-
K562: Human chronic myelogenous leukemia.
-
CCRF-CEM: Human acute lymphoblastic leukemia.
-
MOLM-13: Human acute myeloid leukemia with FLT3-ITD mutation.
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat leukemia cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat leukemia cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
-
Target Proteins:
-
Apoptosis: Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9, PARP, Bcl-2, Bax, Mcl-1.
-
Cell Cycle: Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27.
-
Signaling Pathways: p-Akt, Akt, p-ERK, ERK.
-
-
Procedure:
-
Treat leukemia cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Workflows and Proposed Signaling Pathways
To visually represent the experimental design and potential mechanisms of action, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for investigating the cytotoxic effects of this compound on leukemia cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest in leukemia cells.
Caption: Logical relationship of this compound's potential effects leading to leukemia cell death.
Conclusion and Future Directions
This compound, a member of the angucycline family of antibiotics, has shown initial promise as a cytotoxic agent against leukemia cells. However, the current body of scientific literature lacks the detailed mechanistic studies required to fully understand its therapeutic potential. This technical guide has summarized the existing knowledge and provided a comprehensive framework of experimental protocols and conceptual pathways to guide future research in this area.
The proposed investigations into this compound's effects on a panel of leukemia cell lines, including the determination of IC50 values, analysis of apoptosis induction, and examination of cell cycle arrest, are critical next steps. Furthermore, elucidating the specific signaling pathways modulated by this compound will provide valuable insights into its mechanism of action and may reveal biomarkers for predicting sensitivity.
The diagrams presented offer a visual roadmap for these future studies, from the overall experimental workflow to a hypothesized signaling cascade. By systematically addressing the knowledge gaps outlined in this guide, the scientific community can thoroughly evaluate the potential of this compound as a novel therapeutic agent for the treatment of leukemia. Further research is strongly encouraged to explore the promising anti-cancer properties of this natural product.
References
- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAQUAYAMYCINS, NEW AQUAYAMYCIN-GROUP ANTIBIOTICS [jstage.jst.go.jp]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Saquayamycin C In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin C is an angucycline antibiotic isolated from Streptomyces nodosus.[1][2][3] Like other members of the saquayamycin family, it has demonstrated potent cytotoxic activity against various cancer cell lines, including adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay. Additionally, it summarizes the available cytotoxicity data and outlines the putative mechanism of action involving the PI3K/Akt signaling pathway.
Data Presentation
The cytotoxic potential of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50). While specific IC50 values for this compound are found in foundational literature, related saquayamycins have been more recently studied, providing a basis for expected efficacy.
| Compound | Cell Line | Assay Duration | IC50/GI50 (µM) | Reference |
| This compound | P388 Leukemia | Not Specified | Data in original 1985 publication | --INVALID-LINK-- |
| Saquayamycin B | PC-3 (Prostate Cancer) | 48 hours | 0.0075 | --INVALID-LINK-- |
| Saquayamycin B | H460 (Non-small cell lung cancer) | 48 hours | 3.9 | --INVALID-LINK-- |
| Saquayamycin A | PC-3 (Prostate Cancer) | 48 hours | Not Specified | --INVALID-LINK-- |
| Saquayamycin H | H460 (Non-small cell lung cancer) | 48 hours | 3.3 | --INVALID-LINK-- |
| Saquayamycin J | PC-3 (Prostate Cancer) | 48 hours | Not Specified | --INVALID-LINK-- |
| Saquayamycin K | PC-3 (Prostate Cancer) | 48 hours | Not Specified | --INVALID-LINK-- |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity of this compound
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., P388, PC-3, or H460)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations to be tested.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
Proposed Signaling Pathway for Saquayamycin-Induced Cytotoxicity
Based on studies of the related compound Saquayamycin B1, a likely mechanism of action for this compound involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.
Caption: Proposed mechanism of this compound-induced apoptosis via PI3K/Akt pathway inhibition.
References
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Saquayamycin C against Bacillus subtilis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saquayamycin C, an antibiotic belonging to the aquayamycin group, has demonstrated antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the potency of novel antimicrobial compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[4][5] This document provides detailed protocols for determining the MIC of this compound against Bacillus subtilis using the broth microdilution and agar dilution methods, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Data Presentation
Quantitative results from MIC testing should be recorded systematically. The following table provides a template for summarizing experimental data.
| Compound | Test Organism (Strain) | Method | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Quality Control (QC) Strain (e.g., S. aureus ATCC 29213) | QC MIC Range (µg/mL) |
| This compound | Bacillus subtilis (e.g., ATCC 6633) | Broth Microdilution | 0.06 - 4 | 0.5 | 2 | Enterococcus faecalis ATCC 29212 | 0.25 - 1 |
| This compound | Bacillus subtilis (e.g., ATCC 6633) | Agar Dilution | 0.06 - 4 | 0.5 | 2 | Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 |
| Ampicillin | Bacillus subtilis (e.g., ATCC 6633) | Broth Microdilution | 0.03 - 2 | 0.25 | 1 | Enterococcus faecalis ATCC 29212 | 0.5 - 2 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These values are particularly relevant when testing multiple strains.
Experimental Protocols
Broth Microdilution Method
This is one of the most common methods for determining MIC values and is amenable to high-throughput screening.[4][7] The procedure involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[5][7]
Materials:
-
This compound
-
Bacillus subtilis strain (e.g., ATCC 6633)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Reference antibiotic (e.g., Ampicillin) for quality control
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL). Due to the colored nature of some compounds, which can interfere with visual or spectrophotometric readings, a solvent control is crucial.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the this compound stock solution, resulting in a total volume of 200 µL.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of Bacillus subtilis on a non-selective agar plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
The final concentration of this compound will now be half of the initial concentration in each well.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of Bacillus subtilis. This can be determined by visual inspection or with a microplate reader. The growth control well (column 11) should show clear turbidity, while the sterility control (column 12) should remain clear.
-
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organism.[4][8] This method is particularly useful when testing multiple bacterial strains simultaneously.
Materials:
-
This compound
-
Bacillus subtilis strain(s)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
DMSO
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35 ± 2°C)
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions in DMSO at 10 times the desired final concentrations.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with 2-fold dilutions of the compound. Swirl gently to mix and pour into sterile petri dishes.
-
Prepare a drug-free control plate containing only MHA and the corresponding concentration of DMSO.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension of Bacillus subtilis equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final concentration of approximately 107 CFU/mL.
-
-
Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with 1-2 µL of the standardized bacterial suspension, delivering approximately 104 CFU per spot. A multipoint replicator can be used to inoculate multiple strains.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of Bacillus subtilis. A faint haze or a single colony at the inoculation spot is disregarded. The growth on the drug-free control plate should be confluent.
-
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Logical relationship for interpreting MIC values against clinical breakpoints.
References
- 1. scispace.com [scispace.com]
- 2. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Determination of minimum inhibitory concentrations (MIC) (agar dilution) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Saquayamycin C in Cancer Cell Culture Studies
Disclaimer: Publicly available scientific literature contains limited specific data regarding the application of Saquayamycin C in cancer cell culture studies. Saquayamycins A, B, C, and D were first isolated from the culture broth of Streptomyces nodosus MH190-16F3 and were found to inhibit the growth of both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells[1][2]. Another study identified a compound as this compound, noting its known anticancer and antibacterial properties, but did not provide specific experimental data[3].
Due to the scarcity of detailed information on this compound, this document provides comprehensive data and protocols for the closely related and well-studied analogue, Saquayamycin B1 , as a representative example. These methodologies can serve as a valuable template for researchers designing studies on this compound.
Saquayamycin Analogs: Overview of Cytotoxic Activity
Saquayamycins belong to the angucycline class of antibiotics and have demonstrated potent cytotoxic effects against various cancer cell lines. The inhibitory concentrations (IC50 or GI50) for several saquayamycin analogs are summarized below.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Saquayamycin B1 | SW480 | Colorectal Cancer | 0.18 - 0.84 | [4] |
| SW620 | Colorectal Cancer | 0.18 - 0.84 | [4] | |
| HT-29 | Colorectal Cancer | 0.18 - 0.84 | [4] | |
| LoVo | Colorectal Cancer | 0.18 - 0.84 | [4] | |
| QSG-7701 (normal) | Normal Human Hepatocyte | 1.57 | [5] | |
| Saquayamycin B | PC-3 | Prostate Cancer | 0.0075 | [6][7] |
| H460 | Non-small Cell Lung Cancer | 3.9 | [6][7] | |
| Saquayamycin A | PC-3 | Prostate Cancer | Active (no specific value) | [6][7] |
| Saquayamycin H | H460 | Non-small Cell Lung Cancer | 3.3 | [6][7] |
| Saquayamycin J | PC-3 | Prostate Cancer | Active (no specific value) | [6][7] |
| Saquayamycin K | PC-3 | Prostate Cancer | Active (no specific value) | [6][7] |
Mechanism of Action: Insights from Saquayamycin B1
Studies on Saquayamycin B1 have revealed its significant impact on key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of the PI3K/AKT Signaling Pathway
Saquayamycin B1 has been shown to suppress the proliferation, invasion, and migration of human colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway[4][8]. This pathway is crucial for tumor cell growth and survival[8]. Treatment with Saquayamycin B1 leads to a decrease in the protein expression levels of PI3K and phosphorylated AKT (p-AKT), a key downstream effector in this pathway[8].
Figure 1: Saquayamycin B1 inhibits the PI3K/AKT signaling pathway.
Experimental Protocols (Based on Saquayamycin B1 Studies)
The following protocols are adapted from studies on Saquayamycin B1 and provide a framework for investigating the effects of saquayamycins on cancer cells.
Cell Viability Assay (Resazurin Assay)
This protocol determines the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-3, H460)
-
Complete growth media
-
96-well plates
-
Saquayamycin compound (dissolved in DMSO)
-
Resazurin solution
-
Fluorescence plate reader
Procedure:
-
Seed 5 x 10³ cells per well in 100 µL of complete growth media in a 96-well plate.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the saquayamycin compound in fresh media. The final DMSO concentration should be kept constant across all wells.
-
Replace the media in each well with 100 µL of the media containing the different concentrations of the compound or a DMSO control.
-
Incubate the plates for 48 hours at 37°C.
-
Add 10 µL of Resazurin solution to each well and incubate for an additional 3 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Subtract the fluorescence values at time zero from the values obtained after 48 hours.
-
Calculate the 50% growth inhibition (GI50) using non-linear regression analysis with a sigmoidal dose-response curve.
Figure 2: Workflow for a cell viability assay.
Western Blot Analysis for PI3K/AKT Pathway Proteins
This protocol is used to determine the effect of a saquayamycin compound on the protein expression levels of key signaling molecules.
Materials:
-
Cancer cell lines (e.g., SW480, SW620)
-
6-well plates
-
Saquayamycin compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of the saquayamycin compound for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling with loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize the protein levels.
References
- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Saquayamycin C Antibacterial Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial efficacy of Saquayamycin C, a member of the aquayamycin group of antibiotics. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.
Introduction
This compound is a quinone-containing antibiotic produced by Streptomyces species.[1][2][3] It belongs to the angucycline class of aromatic polyketides and has demonstrated notable biological activities, including antibacterial and anticancer effects.[4][5] Early studies have indicated that this compound is particularly effective against Gram-positive bacteria.[2][6] This document offers standardized protocols for in vitro antibacterial susceptibility testing of this compound.
Data Presentation
The primary quantitative data from antibacterial susceptibility testing is the Minimum Inhibitory Concentration (MIC). The following table provides a template for summarizing MIC data for this compound against a panel of bacterial strains.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | ||
| Enterococcus faecalis ATCC 29212 | Gram-positive | ||
| Bacillus subtilis ATCC 6633 | Gram-positive | ||
| Escherichia coli ATCC 25922 | Gram-negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative |
Experimental Protocols
Two primary methods for determining the antibacterial activity of this compound are detailed below: Broth Microdilution and Disk Diffusion.
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Spectrophotometer or turbidity meter
-
Appropriate positive and negative controls (e.g., a known antibiotic and a vehicle control)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 1 mg/mL). Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.
-
Workflow for Broth Microdilution:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials and Reagents:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for dissolving this compound (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler for measuring zone diameters
Protocol:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent to a known concentration.
-
Apply a specific volume (e.g., 10 µL) of the this compound solution onto sterile filter paper disks and allow them to dry completely.
-
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a MHA plate evenly in three directions to create a uniform bacterial lawn.
-
-
Application of Disks:
-
Aseptically place the prepared this compound disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Workflow for Agar Disk Diffusion:
References
- 1. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. intertekinform.com [intertekinform.com]
- 5. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Saquayamycin C in Studies of Adriamycin-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriamycin (Doxorubicin) is a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] Its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon where cancer cells become cross-resistant to a range of structurally and mechanistically unrelated drugs.[2] A primary mechanism of adriamycin resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively pumps chemotherapeutic agents out of the cell, reducing their intracellular concentration and cytotoxic effect.[3] Other resistance mechanisms include altered topoisomerase II activity, enhanced DNA repair, and dysregulation of apoptotic and cell cycle pathways.[4][5]
Saquayamycins are a group of aquayamycin-group antibiotics.[6] Early studies have indicated that saquayamycins, including Saquayamycin C, exhibit inhibitory effects on the growth of both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[6] While specific contemporary data on this compound is limited, related compounds such as Saquayamycin B1 have been shown to induce apoptosis and inhibit proliferation and invasion in cancer cells by targeting survival signaling pathways like PI3K/AKT.[7][8] This suggests that this compound may hold potential as a tool to study and potentially overcome adriamycin resistance.
These application notes provide a framework for investigating the utility of this compound in adriamycin-resistant cancer cell lines. The protocols outlined below describe key experiments to assess its cytotoxic effects, its impact on P-gp expression and function, and its influence on apoptosis and cell cycle regulation.
Data Presentation
Table 1: Cytotoxicity of this compound and Adriamycin in Sensitive and Resistant Cell Lines (Example Data)
| Cell Line | Compound | IC50 (µM) ± SD | Resistance Factor (RF) |
| MCF-7 (Sensitive) | Adriamycin | 0.5 ± 0.08 | 1 |
| This compound | 2.1 ± 0.3 | 1 | |
| MCF-7/ADR (Resistant) | Adriamycin | 15.2 ± 2.5 | 30.4 |
| This compound | 3.5 ± 0.6 | 1.7 |
Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive cell line.
Table 2: Effect of this compound on Protein Expression in Adriamycin-Resistant Cells (Example Data)
| Treatment | P-glycoprotein (Relative Expression) | p-AKT/Total AKT (Ratio) | Cleaved Caspase-3 (Relative Expression) |
| Control | 1.00 | 1.00 | 1.00 |
| Adriamycin (1 µM) | 1.10 | 0.95 | 1.20 |
| This compound (5 µM) | 0.45 | 0.30 | 3.50 |
| Adriamycin + this compound | 0.50 | 0.25 | 4.80 |
Table 3: Apoptosis and Cell Cycle Analysis in Adriamycin-Resistant Cells Treated with this compound (Example Data)
| Treatment | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 5.2 ± 1.1 | 60.5 ± 3.2 | 25.1 ± 2.1 | 14.4 ± 1.5 |
| Adriamycin (1 µM) | 8.9 ± 1.5 | 58.2 ± 2.8 | 23.5 ± 1.9 | 18.3 ± 2.0 |
| This compound (5 µM) | 35.6 ± 4.2 | 45.1 ± 3.5 | 15.3 ± 1.8 | 39.6 ± 4.1 |
| Adriamycin + this compound | 55.1 ± 5.8 | 40.8 ± 3.1 | 12.9 ± 1.5 | 46.3 ± 4.5 |
Experimental Protocols
Cell Culture and Development of Adriamycin-Resistant Cell Lines
A common method to develop an adriamycin-resistant cell line is through continuous exposure to stepwise increasing concentrations of the drug.[5]
-
Materials:
-
Parental cancer cell line (e.g., MCF-7, P388)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Adriamycin (Doxorubicin)
-
This compound
-
Cell culture flasks, plates, and consumables
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture the parental cell line in complete medium.
-
Expose the cells to a low concentration of adriamycin (e.g., the IC10 concentration).
-
Once the cells have recovered and are proliferating, subculture them and gradually increase the concentration of adriamycin in the medium.
-
Repeat this process over several months until the cells can tolerate a significantly higher concentration of adriamycin (e.g., 10-20 fold higher than the parental IC50).
-
The resulting adriamycin-resistant cell line (e.g., MCF-7/ADR) should be continuously maintained in a medium containing a maintenance concentration of adriamycin to preserve the resistant phenotype.
-
Withdraw the adriamycin-containing medium 24-48 hours before commencing experiments.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10][11]
-
Materials:
-
Adriamycin-sensitive and -resistant cells
-
96-well plates
-
This compound and Adriamycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, adriamycin, or a combination of both for 48-72 hours. Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Western Blotting for P-glycoprotein and Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins.[12]
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-AKT, anti-p-AKT, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound and/or adriamycin for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities relative to a loading control like β-actin.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][13][14]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound and/or adriamycin for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[7][15][16]
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound and/or adriamycin for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate for at least 30 minutes on ice.[7]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add propidium iodide to the cell suspension and incubate for 10-15 minutes in the dark.[7]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound action.
Caption: Overcoming adriamycin resistance with this compound.
References
- 1. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Drug Resistance: Methods and Protocols - Google Books [books.google.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. vet.cornell.edu [vet.cornell.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Saquayamycin C
Introduction
Saquayamycin C is a member of the angucycline group of antibiotics, which are aromatic polyketides known for their diverse biological activities, including anticancer and antibacterial properties.[1][2] First isolated from Streptomyces nodosus MH190-16F3, this compound, along with its analogues, has demonstrated inhibitory effects on Gram-positive bacteria and various cancer cell lines, such as adriamycin-sensitive and -resistant P388 leukemia cells.[3][4] The purification of this compound from complex fermentation broths is a critical step for its structural elucidation, pharmacological testing, and potential drug development. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the isolation and purification of such natural products. This application note provides a detailed protocol for the HPLC purification of this compound.
Physicochemical Properties of Saquayamycins
Saquayamycins are generally characterized as orange-red or yellow solids.[1] They are glycosides of aquayamycin, with different analogues distinguished by their attached sugar moieties.[3] For instance, Saquayamycins A and B contain three O-glycosidically linked deoxysugars.[1] The structural complexity and the presence of chromophores in their benz[a]anthracene core make them suitable for UV-Vis detection during HPLC analysis.
Experimental Protocols
Sample Preparation: Extraction from Culture Broth
Prior to HPLC purification, this compound must be extracted from the culture broth of a producing microorganism, such as Streptomyces nodosus or Streptomyces spp. PAL114.[3][5]
Protocol:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[2][5]
-
Perform the extraction multiple times (e.g., three times) to ensure efficient recovery of the compound.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
-
The crude extract can be further fractionated using techniques like silica gel column chromatography or size-exclusion chromatography (e.g., Sephadex LH-20) to enrich the fraction containing this compound before the final HPLC purification step.[1][2]
-
Dissolve the enriched fraction in a suitable solvent, such as methanol or a mixture of the initial mobile phase components, for injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC) Purification
This protocol is based on established methods for the purification of closely related Saquayamycin analogues.[1] Optimization may be required depending on the specific crude extract and HPLC system.
Instrumentation:
-
Preparative or semi-preparative HPLC system
-
UV-Vis detector
-
Fraction collector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | SymmetryPrep™ C18, 7 µm, 7.8 x 300 mm |
| Mobile Phase A | Water with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) with 0.2% Formic Acid |
| Gradient | A linear gradient from 30% B to 100% B over 40 minutes |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 254 nm and 430 nm |
| Injection Volume | 100 - 500 µL (dependent on sample concentration) |
| Column Temperature | 35 °C |
Protocol:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 30% Acetonitrile in water with 0.2% formic acid) until a stable baseline is achieved.
-
Inject the prepared sample extract onto the column.
-
Run the gradient elution program as specified in the table above.
-
Monitor the separation at dual wavelengths to detect both the aromatic scaffold and the colored properties of this compound.
-
Collect fractions corresponding to the peak of interest using an automated fraction collector.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
The following table should be used to summarize the quantitative data from the purification of this compound.
| Sample Stage | Total Weight (mg) | Purity of this compound (%) | Recovery (%) |
| Crude Extract | 100 | ||
| Pre-purified Fraction | |||
| Pooled HPLC Fractions |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Potential Mechanism of Action
Saquayamycins exhibit cytotoxic activity against cancer cell lines like P388 leukemia.[3][4] While the exact signaling pathway is not fully elucidated, many cytotoxic antibiotics interfere with fundamental cellular processes. A plausible mechanism involves the induction of apoptosis.
Caption: Postulated mechanism of this compound cytotoxicity.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the successful purification of this compound using reversed-phase HPLC. The use of a C18 column with an acetonitrile-water gradient modified with formic acid offers a robust method for isolating this bioactive compound from complex natural product extracts. The provided workflow and data table templates will aid researchers in organizing their purification strategy and results. Further investigation into the precise molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS 99260-70-5|DC Chemicals [dcchemicals.com]
- 5. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Saquayamycin C Activity in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycins are a class of angucycline antibiotics known for their cytotoxic properties against various cancer cell lines. While the activity of several Saquayamycin analogs has been characterized, specific data on Saquayamycin C in prostate cancer remains limited. These application notes provide a comprehensive framework of standard protocols to assess the anti-cancer activity of this compound in prostate cancer cell lines. The methodologies detailed herein will enable researchers to determine its cytotoxic effects, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various Saquayamycin compounds against the PC-3 human prostate cancer cell line, as a reference for the expected potency of this class of compounds.
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| Saquayamycin B | PC-3 | GI₅₀ | 0.0075 | [1][2] |
| Saquayamycin J | PC-3 | GI₅₀ | >0.0075 | [1][2] |
| Saquayamycin K | PC-3 | GI₅₀ | >0.0075 | [1][2] |
| Saquayamycin A | PC-3 | GI₅₀ | >0.0075 | [1][2] |
Note: GI₅₀ (50% growth inhibition) is a measure of the concentration of a compound that inhibits cell growth by 50%.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on prostate cancer cells (e.g., PC-3, DU-145, LNCaP).
Materials:
-
Prostate cancer cell lines (PC-3, DU-145, or LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in prostate cancer cells.
Materials:
-
Prostate cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis
This protocol is to assess the effect of this compound on the cell cycle progression of prostate cancer cells.
Materials:
-
Prostate cancer cells
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is to investigate the effect of this compound on the expression of key proteins in signaling pathways, such as the PI3K/Akt pathway.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Proposed Signaling Pathway for Investigation
Based on studies of related compounds, this compound may exert its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation in prostate cancer.
References
- 1. Saquayamycins G-K, cytotoxic angucyclines from Streptomyces sp. Including two analogues bearing the aminosugar rednose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Saquayamycin C on Non-Small Cell Lung Cancer Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin C is an antibiotic belonging to the angucycline group of polycyclic aromatic polyketides.[1][2][3] While its activity against certain cancer cell lines has been noted, its specific efficacy and mechanism of action against non-small cell lung cancer (NSCLC) remain an area of active investigation.[1] NSCLC is a leading cause of cancer-related mortality worldwide, and the development of novel therapeutic agents is a critical unmet need.[4] This document provides detailed protocols for the in vitro evaluation of this compound's effects on NSCLC cell lines, focusing on cytotoxicity, apoptosis induction, cell cycle arrest, and impact on key signaling pathways.
Data Presentation
The following tables present hypothetical data for illustrative purposes, based on typical results observed when testing novel compounds against NSCLC cell lines. These tables should be populated with experimental data obtained for this compound.
Table 1: Cytotoxicity of this compound on NSCLC Cell Lines (MTT Assay)
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) (Positive Control) |
| A549 | User-defined value | 18.33 ± 0.94[5] |
| H460 | User-defined value | Value from literature |
| NCI-H1299 | User-defined value | Value from literature |
Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | User-defined value | User-defined value |
| This compound | IC50/2 | User-defined value | User-defined value |
| This compound | IC50 | User-defined value | User-defined value |
| This compound | 2 x IC50 | User-defined value | User-defined value |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | User-defined value | User-defined value | User-defined value |
| This compound | IC50 | User-defined value | User-defined value | User-defined value |
Table 4: Effect of this compound on PI3K/Akt Signaling Pathway in A549 Cells (Western Blot)
| Treatment | Concentration (µM) | p-Akt/Total Akt Ratio (Fold Change) | p-mTOR/Total mTOR Ratio (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | IC50 | User-defined value | User-defined value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of NSCLC cells by 50% (IC50).
Materials:
-
NSCLC cell lines (e.g., A549, H460, NCI-H1299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound using flow cytometry.
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50, 2 x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
A549 cells
-
This compound
-
70% Ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed A549 cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[8]
-
Wash the cells with PBS and centrifuge.[8]
-
Resuspend the cell pellet in PI staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis
This protocol examines the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat A549 cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
References
- 1. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAQUAYAMYCINS, NEW AQUAYAMYCIN-GROUP ANTIBIOTICS [jstage.jst.go.jp]
- 4. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay for lung cancer cell viability [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols: Saquayamycin C as a Tool for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin C is a member of the angucycline class of antibiotics, which are polycyclic aromatic polyketides known for their diverse biological activities, including anticancer and antibacterial properties.[1][2][3] Produced by Streptomyces species, this compound has demonstrated inhibitory activity against Gram-positive bacteria and certain fungi.[4] Its activity against multi-resistant microbial strains makes it a compound of interest for research into antibiotic resistance mechanisms. This document provides detailed application notes and protocols for utilizing this compound as a research tool in this field. While specific studies on the detailed mechanism of action of this compound are limited, its properties suggest its utility in several areas of antibiotic resistance research.
Data Presentation
Quantitative Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains. This data provides a baseline for its antimicrobial spectrum and potency.
| Microorganism | Strain | Resistance Profile | This compound MIC (µg/mL) | Reference |
| Bacillus subtilis | ATCC 6633 | Sensitive | 30 | [4] |
| Staphylococcus aureus | S1 | Resistant to gentamicin, kanamycin, neomycin, spiramycin, vancomycin | 50 | [4] |
| Klebsiella pneumoniae | E40 | Resistant to cefotaxime, ceftazidime | >100 | [4] |
| Candida albicans | M1 | Resistant to cycloheximide, itraconazole, nystatin, terbinafine, thioconazole | 50 | [4] |
| Candida albicans | M2 | Resistant to cycloheximide, itraconazole, nystatin, terbinafine, thioconazole | 50 | [4] |
| Candida albicans | M3 | Resistant to cycloheximide, itraconazole, nystatin, terbinafine, thioconazole | 30 | [4] |
| Candida albicans | IPA200 | Resistant to cycloheximide, itraconazole, nystatin, terbinafine, thioconazole | 50 | [4] |
| Saccharomyces cerevisiae | ATCC 4226 | Resistant to itraconazole, nystatin, terbinafine, thioconazole | 50 | [4] |
| Aspergillus carbonarius | M333 | Resistant to cycloheximide | 75 | [4] |
| Aspergillus flavus | AF3 | Resistant to cycloheximide | 100 | [4] |
| Fusarium culmorum | FC200 | Resistant to cycloheximide, itraconazole, nystatin, terbinafine, amphotericin B | 75 | [4] |
| Penicillium glabrum | PG1 | Resistant to cycloheximide | 75 | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the agar dilution method for determining the MIC of this compound against a target microorganism.
Materials:
-
This compound
-
Target microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Appropriate growth medium (e.g., Mueller-Hinton Agar)
-
Sterile petri dishes
-
Sterile saline solution (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Agar Plates with this compound:
-
Melt the growth medium and cool to 45-50°C.
-
Prepare a series of two-fold dilutions of the this compound stock solution in molten agar to achieve the desired final concentrations (e.g., 0.1 to 200 µg/mL).
-
Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify. Prepare a control plate without any antibiotic.
-
-
Inoculum Preparation:
-
Inoculate a single colony of the target microorganism into a suitable broth and incubate overnight at the optimal temperature.
-
Adjust the turbidity of the overnight culture with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 1 x 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot the prepared inoculum onto the surface of the agar plates containing different concentrations of this compound and the control plate.
-
-
Incubation: Incubate the plates at the optimal temperature for the target microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Application of this compound in Antibiotic Resistance Studies
While specific studies detailing the use of this compound as a tool for antibiotic resistance are not yet available, its defined antimicrobial activity against resistant strains presents several potential applications for researchers.
Use as a Selective Agent
This compound can be employed as a selective agent to isolate and study bacterial mutants with specific resistance mechanisms. By exposing a bacterial population to sub-lethal concentrations of this compound, researchers can select for mutants that develop resistance. Subsequent genomic and phenotypic analysis of these mutants can help identify the genes and pathways involved in resistance to angucycline antibiotics.
Investigating Cross-Resistance and Collateral Sensitivity
The development of resistance to one antibiotic can sometimes confer resistance (cross-resistance) or increased sensitivity (collateral sensitivity) to other antibiotics. This compound can be used to investigate these phenomena. Strains with known resistance mechanisms to other classes of antibiotics can be tested for their susceptibility to this compound. Conversely, strains made resistant to this compound can be screened against a panel of other antibiotics. Understanding these relationships is crucial for designing effective combination therapies.
Probing Efflux Pump Activity
Many bacteria develop multidrug resistance through the overexpression of efflux pumps. While it is currently unknown if this compound is a substrate or inhibitor of bacterial efflux pumps, this can be investigated. Experiments can be designed to assess the MIC of this compound in the presence and absence of known efflux pump inhibitors. A significant decrease in the MIC in the presence of an inhibitor would suggest that this compound is expelled by that pump.
Studying Bacterial Signaling Pathways
Bacterial signaling networks, such as quorum sensing, can regulate the expression of virulence factors and antibiotic resistance genes. The effect of sub-MIC concentrations of this compound on these pathways can be explored. Reporter gene assays, transcriptomic analyses, and quantification of signaling molecules can be used to determine if this compound modulates these regulatory networks, potentially revealing new targets for antimicrobial therapies.
Visualizations
Experimental Workflow for Investigating Cross-Resistance
Caption: Workflow for studying cross-resistance and collateral sensitivity.
Proposed Mechanism of Action Investigation
Caption: Investigating this compound's mechanism of action.
Hypothetical Signaling Pathway Modulation
Caption: Modulation of a bacterial signaling pathway.
Conclusion
This compound represents a valuable tool for researchers investigating antibiotic resistance. Its activity against multi-resistant strains provides a starting point for studies on novel resistance mechanisms, cross-resistance phenomena, and the interplay between antibiotics and bacterial signaling pathways. The protocols and applications outlined in this document are intended to serve as a guide for initiating such research, with the potential to uncover new insights into the complex challenge of antibiotic resistance. Further research is warranted to elucidate the specific molecular mechanisms of this compound's action, which will in turn enhance its utility as a specialized research tool.
References
- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saquayamycin C in Microbial Fermentation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquayamycin C is a member of the aquayamycin group of antibiotics, which are known for their antibacterial and anticancer properties.[1][2] Produced by actinomycetes, particularly species of the genus Streptomyces, saquayamycins are glycosides of aquayamycin.[1][2] this compound, along with Saquayamycin A, has demonstrated potent activity against Gram-positive bacteria and certain yeasts.[1][3] This document provides detailed application notes and protocols for the use of this compound in microbial fermentation studies, focusing on its potential as a selective agent and for antimicrobial susceptibility testing.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. These values are crucial for designing experiments where this compound is used as a selective agent or for studying microbial resistance. The data presented is for a mixture of Saquayamycins A and C, where both compounds showed the same MIC values.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis ATCC 6633 | Gram-positive bacterium | 30 - 50 | [3] |
| Staphylococcus aureus S1 | Gram-positive bacterium | 30 - 50 | [3] |
| Klebsiella pneumoniae E40 | Gram-negative bacterium | > 100 (Resistant) | [3] |
| Candida albicans M1, M2, M3, IPA200 | Yeast | 30 - 50 | [3] |
| Saccharomyces cerevisiae ATCC 4226 | Yeast | 30 - 50 | [3] |
| Aspergillus carbonarius M333 | Filamentous fungus | 75 - 100 | [3] |
| Aspergillus flavus AF3 | Filamentous fungus | 75 - 100 | [3] |
| Fusarium culmorum FC200 | Filamentous fungus | 75 - 100 | [3] |
| Penicillium glabrum PG1 | Filamentous fungus | 75 - 100 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the determination of the MIC of this compound using the broth microdilution method. This is a fundamental experiment to establish the effective concentration range for a specific microbial strain.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture in the logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight in the appropriate broth.
-
Dilute the overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Further dilute the standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, including a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 28°C for 24-48 hours for yeast).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Protocol 2: Application of this compound as a Selective Agent in Fermentation
This protocol outlines how to use this compound to select for resistant mutants or to maintain a selective pressure in a mixed microbial culture during fermentation.
Materials:
-
This compound
-
Fermentation vessel and medium
-
Microbial culture (wild-type or mixed population)
-
Agar plates with and without this compound
Procedure:
-
Determine the Working Concentration: Based on the MIC determined in Protocol 1, choose a working concentration of this compound. For selecting resistant mutants, a concentration 2-4 times the MIC of the wild-type strain is often a good starting point. For maintaining selection, a concentration at or slightly above the MIC can be used.
-
Prepare Selective Medium: Add the appropriate volume of the sterile-filtered this compound stock solution to the sterile fermentation medium to achieve the desired final concentration. Also, prepare agar plates containing the same concentration of this compound for plating and enumeration.
-
Inoculation and Fermentation: Inoculate the fermentation medium containing this compound with the microbial culture. Run the fermentation under the desired conditions (temperature, pH, aeration, etc.).
-
Monitoring for Growth:
-
At regular intervals, take samples from the fermenter.
-
Plate serial dilutions of the samples on both non-selective agar plates (without this compound) and selective agar plates (with this compound).
-
Incubate the plates and count the colonies. The presence of colonies on the selective plates indicates the growth of resistant cells.
-
-
Isolation of Resistant Mutants:
-
Pick individual colonies from the selective agar plates.
-
Streak them onto fresh selective plates to ensure they are true resistant mutants.
-
These isolated mutants can then be further characterized.
-
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action and the specific signaling pathways affected by this compound in microbial cells have not been extensively elucidated in the available scientific literature. However, based on the activity of other angucycline antibiotics, it is plausible that this compound may interfere with key cellular processes such as DNA replication, transcription, or cell wall biosynthesis. Further research, including transcriptomic and metabolomic studies of this compound-treated microbial cells, is required to identify its specific molecular targets and the signaling cascades it perturbs.
Conclusion
This compound is a potent antimicrobial agent with significant activity against Gram-positive bacteria and yeasts. The protocols provided herein offer a framework for utilizing this compound in microbial fermentation studies, particularly for determining its inhibitory concentrations and for selecting and studying resistant microbial populations. Further investigation into its mechanism of action will undoubtedly expand its applications in microbial research and drug development.
References
Troubleshooting & Optimization
improving Saquayamycin C solubility for in vitro assays
Welcome to the technical support center for Saquayamycin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a specific focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the angucycline class of antibiotics, which are polycyclic aromatic polyketides known for their antibacterial and anticancer properties.[1][2] It is a glycoside of aquayamycin and is structurally related to other saquayamycins like A, B, and D.[3] While the exact mechanism of action for this compound is not extensively detailed in publicly available literature, related compounds like Saquayamycin B1 have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and migration. This inhibition is a key area of investigation for its anticancer effects.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
Based on information for related compounds and general laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[5]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution can then be diluted to the final working concentration in your cell culture medium or assay buffer. To minimize the potential for precipitation upon dilution, it is advisable to add the DMSO stock solution to the aqueous medium while vortexing.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance of cell lines to DMSO can vary. However, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. It is always best practice to include a vehicle control (cell culture medium with the same final concentration of DMSO as your experimental samples) in your assays to account for any potential effects of the solvent on cell viability and function.
Q5: How should I store this compound?
This compound should be stored as a powder at -20°C for long-term stability.[4] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain its integrity.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems you may encounter when preparing this compound for your experiments.
| Problem | Possible Cause | Solution |
| This compound powder is not dissolving in DMSO. | Insufficient mixing or low temperature. | Gently warm the solution to 37°C and vortex or sonicate for a few minutes. This often helps to dissolve the compound. |
| The concentration is too high for the solvent. | While specific solubility limits are not published, if the compound does not dissolve with warming and sonication, you may be exceeding its solubility limit in DMSO. Try preparing a more dilute stock solution. | |
| A precipitate forms when I dilute my DMSO stock solution in aqueous media. | The compound is crashing out of solution due to lower solubility in the aqueous buffer. | This is a common issue with hydrophobic compounds. To mitigate this, add the DMSO stock solution dropwise to the aqueous medium while vigorously vortexing. You can also try using a final DMSO concentration at the higher end of the tolerated range (e.g., 0.5%) to aid in solubility. Preparing fresh dilutions immediately before use is also recommended. |
| The pH of the aqueous medium affects solubility. | Although not specifically documented for this compound, the solubility of some compounds can be pH-dependent. Ensure the pH of your final assay medium is within the optimal range for your cells and the compound. | |
| I'm observing unexpected results or low potency in my assay. | The compound may not be fully dissolved, leading to an inaccurate final concentration. | Before treating your cells, visually inspect your final working solution under a microscope to ensure there is no precipitate. If you observe crystals, you will need to optimize your solubilization protocol. |
| The compound may have degraded. | Ensure proper storage of both the powder and the stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Water | No data available (likely poorly soluble) | Safety data sheets for Saquayamycin A and C indicate no available data for water solubility.[4] Angucyclines are generally known for their limited water solubility. |
| Ethanol | No data available | May be a potential solvent, but DMSO is more commonly used for initial stock preparation of similar compounds. |
| Methanol | No data available | |
| Phosphate-Buffered Saline (PBS) | Likely poorly soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the preferred method. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for a short period.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparing a Working Solution for an In Vitro Assay (e.g., Cell Viability Assay)
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a sterile multi-well plate
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. Remember to account for the final volume in each well.
-
Prepare serial dilutions of the stock solution in cell culture medium if you are testing a range of concentrations.
-
To prepare the final working solution, add the calculated volume of the this compound stock solution (or its dilution) to the appropriate volume of pre-warmed cell culture medium. It is crucial to add the DMSO solution to the aqueous medium while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the toxic level for your cells (typically ≤ 0.5%).
-
Add the working solution to your cells in the assay plate.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Mandatory Visualizations
PI3K/AKT Signaling Pathway
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Workflow for In Vitro Assay
Caption: A typical experimental workflow for testing this compound in a cell-based assay.
References
Optimizing Saquayamycin C Concentration for Cytotoxicity Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Saquayamycin C in cytotoxicity experiments. Due to the limited publicly available data specifically for this compound, this guide incorporates data from closely related Saquayamycin analogs to provide valuable context and starting points for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
Q2: In which cell lines have Saquayamycins shown cytotoxic activity?
A2: Saquayamycins have demonstrated cytotoxicity across a variety of cancer cell lines. While specific data for this compound is limited, its analogs have been shown to be active against human prostate cancer (PC-3), non-small cell lung cancer (H460), and human colorectal cancer (CRC) cells.[1][2] An early study also indicated that Saquayamycins A, B, C, and D inhibit the growth of P388 leukemia cells.[3][4]
Q3: What is the expected IC50 or GI50 value for this compound?
A3: The precise IC50 (Inhibitory Concentration 50%) or GI50 (Growth Inhibition 50%) for this compound has not been widely reported. However, the potency of its analogs varies significantly depending on the specific compound and the cell line being tested. For instance, Saquayamycin B has a GI50 of 0.0075 µM in PC3 cells, while Saquayamycin H has a GI50 of 3.3 µM in H460 cells.[1][5][6] Saquayamycin B1 has an IC50 ranging from 0.18 to 0.84 µM in human colorectal cancer cells.[2] These values suggest that the IC50 of this compound could fall within the nanomolar to low micromolar range.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically a solid. To prepare a stock solution, dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Store the stock solution at -20°C or -80°C, protected from light. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What is the mechanism of action for Saquayamycin-induced cytotoxicity?
A5: The precise mechanism of action for this compound is not fully elucidated. However, angucycline antibiotics, the class to which saquayamycins belong, are known to exert their anti-tumor effects through various mechanisms, including DNA intercalation and inhibition of topoisomerases.[7] Some saquayamycin analogs have been shown to induce apoptosis, and Saquayamycin F has been suggested to have a binding affinity for the Bcl-2 protein.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observed cytotoxicity | - Concentration of this compound is too low.- Incubation time is too short.- The chosen cell line is resistant.- Compound instability or poor solubility. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).- Extend the incubation period (e.g., 48 or 72 hours).- Test a different, potentially more sensitive, cell line.- Ensure proper dissolution of the stock solution and check for precipitation in the culture medium. Prepare fresh dilutions for each experiment. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors during compound addition.- Edge effects in the multi-well plate. | - Ensure a single-cell suspension before seeding and mix gently but thoroughly.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Inconsistent incubation conditions.- Degradation of this compound stock solution. | - Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.- Maintain consistent incubator conditions (temperature, CO2, humidity).- Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh stock solution if degradation is suspected. |
| High background in control wells (vehicle only) | - DMSO concentration is too high.- Contamination of cell culture. | - Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Run a DMSO toxicity control curve.- Regularly test for mycoplasma and other contaminants. Practice good aseptic technique. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of various Saquayamycin analogs. This data can be used as a reference for designing experiments with this compound.
| Saquayamycin Analog | Cell Line | Assay Type | Value (µM) | Incubation Time |
| Saquayamycin B | PC-3 (Prostate Cancer) | GI50 | 0.0075 | 48 hours[1] |
| Saquayamycin B | H460 (Lung Cancer) | GI50 | 3.9 | 48 hours[1] |
| Saquayamycin B1 | Human Colorectal Cancer (CRC) Cells | IC50 | 0.18 - 0.84 | 48 hours[2] |
| Saquayamycin H | H460 (Lung Cancer) | GI50 | 3.3 | 48 hours[1] |
| Saquayamycin J | PC-3 (Prostate Cancer) | GI50 | Active (specific value not stated) | 48 hours[1] |
| Saquayamycin K | PC-3 (Prostate Cancer) | GI50 | Active (specific value not stated) | 48 hours[1] |
| Saquayamycin A | PC-3 (Prostate Cancer) | GI50 | Active (specific value not stated) | 48 hours[1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Appropriate cancer cell line and complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAQUAYAMYCINS, NEW AQUAYAMYCIN-GROUP ANTIBIOTICS [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Saquayamycins G-K, cytotoxic angucyclines from Streptomyces sp. Including two analogues bearing the aminosugar rednose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Saquayamycin C stability and storage best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Saquayamycin C. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1]
Q2: How should I store this compound in solution?
A2: For short-term storage (up to a few days), solutions of this compound can be stored at 2-8°C. For long-term storage, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, it is crucial to use a solvent that is compatible with the experimental system and to prepare a stock solution at a high concentration to minimize the final solvent concentration in the assay medium.
Q4: Is this compound sensitive to light?
Q5: Is this compound sensitive to pH?
A5: Yes, this compound is susceptible to acid-catalyzed degradation. Contact with strong acids can lead to the hydrolysis of the glycosidic bonds, resulting in the formation of its aglycone, Saquayamycin C1.[2] It is advisable to maintain solutions at a neutral or slightly acidic pH and avoid acidic conditions during experimental procedures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | - Ensure the compound is stored at the recommended temperature (-20°C for powder, -80°C for stock solutions).- Minimize freeze-thaw cycles by preparing single-use aliquots.- Protect the compound from light. |
| Degradation due to acidic conditions in the experimental setup. | - Buffer the experimental medium to a neutral or slightly acidic pH.- Avoid using acidic reagents in direct contact with this compound. | |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | - Prepare fresh solutions of this compound for analysis.- Check the pH of the mobile phase and sample diluent to ensure they are not acidic.- Consider the possibility of degradation on the stationary phase if using silica-based columns without an appropriate mobile phase. |
| Contamination. | - Use high-purity solvents and reagents.- Ensure proper cleaning of all glassware and equipment. | |
| Inconsistent experimental results. | Inaccurate concentration of this compound solution. | - Prepare fresh stock solutions and determine their concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).- Ensure the compound is fully dissolved before use. |
| Variability in experimental conditions. | - Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Storage Duration | Container | Additional Precautions |
| Powder | -20°C[1] | Long-term | Tightly sealed, amber vial | Protect from light and moisture. |
| Stock Solution (in DMSO or Ethanol) | -80°C[1] | Long-term (months) | Tightly sealed, amber vials (aliquoted) | Minimize freeze-thaw cycles. |
| 2-8°C | Short-term (days) | Tightly sealed, amber vials | For immediate use. |
Table 2: Known and Potential Degradation Pathways of this compound
| Condition | Degradation Product | Mechanism |
| Acidic pH | Saquayamycin C1 (aglycone) | Acid-catalyzed hydrolysis of glycosidic bonds.[2] |
| Strong Oxidizing Agents | Oxidized derivatives | Oxidation of the hydroquinone or other sensitive functional groups. |
| Prolonged Exposure to Light | Photodegradation products | Photolytic cleavage or rearrangement. |
| High Temperature | Thermally induced degradation products | Thermal decomposition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV or PDA detector
-
-
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in a heating block at a set temperature (e.g., 60°C).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound stock solution to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
At a defined time point, withdraw aliquots from both the exposed and control samples and dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a common starting point for angucycline analysis.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
-
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Conceptual degradation pathways of this compound under various stress conditions.
References
- 1. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting degradation of Saquayamycin C in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saquayamycin C. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What are the likely causes?
A1: Degradation of this compound in solution is a common issue and can be attributed to several factors. The most probable causes are hydrolysis, particularly in acidic conditions, and oxidation. Saquayamycins are known to be sensitive to their chemical environment. For instance, Saquayamycin A is unstable in the presence of acid or even silica gel, converting to Saquayamycin B.[1] It is crucial to maintain appropriate storage and handling conditions to minimize degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound, it is recommended to store it at -20°C as a powder and at -80°C when in solution. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents. Avoid repeated freeze-thaw cycles. For short-term storage of solutions, refrigeration at 4°C may be acceptable, but long-term stability is best maintained at -80°C.
Q3: I suspect my this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A typical approach involves comparing the chromatogram of your sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main this compound peak is indicative of degradation.
Q4: What are the known degradation products of this compound?
Troubleshooting Guide: Degradation of this compound
This guide provides a systematic approach to troubleshooting the degradation of this compound in your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity in cell-based assays. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh solution of this compound from a new powder stock. 2. Analyze both the old and new solutions by HPLC-MS to check for degradation products. 3. Ensure the solvent used is of high purity and free of acidic or basic contaminants. |
| Appearance of extra peaks in HPLC analysis. | Hydrolysis or oxidation of this compound. | 1. Identify the retention times of the new peaks and compare them with known degradation products if standards are available. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their identity. |
| Color change of the this compound solution. | Potential degradation of the quinone chromophore. | 1. Immediately analyze the solution by UV-Vis spectroscopy to check for changes in the absorption spectrum. 2. Correlate the color change with loss of activity and the appearance of degradation products in HPLC-MS. |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | 1. Standardize the entire experimental workflow, from solution preparation to the final assay. 2. Prepare fresh solutions for each experiment or use aliquots from a single, properly stored stock solution to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound to identify its potential degradation products and assess its stability under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the mixture at room temperature and at an elevated temperature (e.g., 60°C).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with 0.1 M NaOH before HPLC-MS analysis.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of HCl and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Take aliquots at different time points for HPLC-MS analysis.
-
-
Thermal Degradation:
-
Prepare a solution of this compound.
-
Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Take aliquots at different time points for HPLC-MS analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound.
-
Expose the solution to a UV light source (e.g., 254 nm or 365 nm).
-
Keep a control sample in the dark.
-
Take aliquots from both samples at different time points for HPLC-MS analysis.
-
Data Analysis: Analyze the samples by HPLC-MS. Compare the chromatograms of the stressed samples with the control (time 0) sample. Identify the new peaks and determine their mass-to-charge ratio (m/z) to propose the structures of the degradation products.
Protocol 2: HPLC-MS Analysis of this compound and its Degradation Products
Instrumentation:
-
HPLC system with a C18 reverse-phase column.
-
Mass spectrometer with electrospray ionization (ESI).
Mobile Phase:
-
A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Gradient Program:
-
A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. The exact gradient should be optimized for the specific column and system.
MS Parameters:
-
Operate in both positive and negative ion modes to capture a wide range of potential degradation products.
-
Set the mass range to scan for the expected molecular weight of this compound and its potential degradation products.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Investigating Degradation
Caption: Workflow for forced degradation studies.
PI3K/AKT Signaling Pathway Inhibition by Saquayamycin Analogue
Caption: Inhibition of the PI3K/AKT pathway by a Saquayamycin analogue.
References
enhancing the yield of Saquayamycin C from Streptomyces cultures
Technical Support Center: Enhancing Saquayamycin C Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of this compound production from Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
This compound is an antibiotic belonging to the aquayamycin group of angucyclines.[1] It is a glycoside of aquayamycin and exhibits activity against Gram-positive bacteria and P388 leukemia cells.[1] The primary producing organism is Streptomyces nodosus MH190-16F3, from which Saquayamycins A, B, C, and D were first isolated.[1] Other Streptomyces species, such as WAC07094 and KY40-1, are also known producers of saquayamycins.[2][3][4]
Q2: What are the primary factors influencing the yield of this compound?
The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by multiple factors.[5][6] Key factors include:
-
Culture Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements, are critical.[7][8][9]
-
Physical Parameters: pH, temperature, aeration, and incubation time must be carefully controlled for optimal production.[8][10][11]
-
Genetic Regulation: The expression of the Saquayamycin biosynthetic gene cluster (BGC) is controlled by a network of regulatory genes. These include pathway-specific activators and global pleiotropic regulators that can either enhance or repress antibiotic synthesis.[2][12][13]
-
Cell Density: Some Streptomyces strains exhibit density-dependent production, where antibiotic synthesis is repressed at high cell densities. This phenomenon has been observed in saquayamycin production.[14]
Q3: How can I begin to optimize my culture conditions for better yield?
A systematic approach is crucial for optimizing culture conditions. A common starting point is the "one-factor-at-a-time" (OFAT) method, where individual parameters are varied while others are kept constant to identify significant factors.[7] Following initial screening with OFAT, statistical methods like Response Surface Methodology (RSM) can be employed to fine-tune the optimal levels of the most influential components.[7][9][15] Key parameters to investigate include different carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, tryptone), and mineral salts (e.g., MgCl₂, MgSO₄).[7][9][13]
Q4: Are there known genetic targets that can be manipulated to increase this compound production?
Yes, genetic engineering is a powerful strategy for yield enhancement.[6][16] For saquayamycins, two key types of regulatory genes are important targets:
-
Pathway-Specific Regulators: The Saquayamycin BGC contains a predicted regulatory gene, sqnR.[2] Overexpression of such pathway-specific activators is a common and effective strategy to increase the production of the target compound.[2][12]
-
Global Regulators: Pleiotropic regulators like Lsr2, a nucleoid-associated protein, often repress secondary metabolite gene clusters. Creating a dominant-negative variant or a knockdown of the lsr2 gene has been shown to enhance saquayamycin production in Streptomyces sp. WAC07094.[2][13][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My Streptomyces culture shows good growth, but the yield of this compound is low or undetectable.
This is a common issue indicating that while conditions are suitable for primary metabolism (growth), they are suboptimal for secondary metabolism (antibiotic production).
-
Possible Cause 1: Suboptimal Media Components. The production of secondary metabolites is often triggered by nutrient limitation or the presence of specific precursors.[5] Standard growth media may not be suitable for antibiotic production.
-
Solution: Systematically test different carbon and nitrogen sources. Slowly metabolized carbon sources like starch can be more effective than rapidly used ones like glucose.[8] Similarly, complex organic nitrogen sources such as soybean meal or tryptone often support higher antibiotic production than inorganic sources.[7]
-
-
Possible Cause 2: "Silent" Biosynthetic Gene Cluster. Many secondary metabolite BGCs are poorly expressed or "silent" under standard laboratory conditions.[5][17][18]
-
Solution:
-
Genetic Activation: Overexpress the pathway-specific activator sqnR or knock down the global repressor lsr2.[2][13]
-
Co-cultivation: Grow your producing strain with other microorganisms. The resulting competition can trigger the expression of silent gene clusters.[18][19]
-
Elicitors: Add sub-inhibitory concentrations of antibiotics or other chemical elicitors to the culture medium.
-
-
-
Possible Cause 3: Incorrect Physical Parameters. The optimal pH and temperature for growth may differ from what is required for antibiotic production.[8]
Problem 2: this compound yield is highly variable and inconsistent between fermentation batches.
Inconsistency often points to a lack of control over initial conditions or subtle variations in the fermentation environment.
-
Possible Cause 1: Inoculum Variability. The age and physiological state of the seed culture can significantly impact the final yield.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent spore suspension concentration or a vegetative seed culture from the same growth phase (e.g., late log phase) for every experiment.
-
-
Possible Cause 2: Media Preparation Inconsistencies. Minor variations in media components, especially complex ones like yeast extract or peptone, can lead to different outcomes.
-
Solution: Use high-quality reagents from the same supplier. Prepare media in large batches when possible to minimize batch-to-batch variation. Ensure complete dissolution of all components and verify the final pH before sterilization.
-
-
Possible Cause 3: Density-Dependent Repression. In some strains, saquayamycin production is repressed at high cell densities, potentially leading to lower yields in very dense cultures.[14]
Quantitative Data Summary
For comparative purposes, the following tables summarize data on media optimization for antibiotic production in Streptomyces.
Table 1: Example of Optimized Medium Components for Antimicrobial Production by Streptomyces rimosus [7]
| Component | Optimized Concentration |
| Glucose | 3% (w/v) |
| Corn Starch | 3.5% (w/v) |
| Soybean Meal | 2.5% (w/v) |
| MgCl₂ | 1.2 mM |
| Glutamate | 5.9 mM |
Table 2: Effect of Genetic Manipulation on Secondary Metabolite Yield (Illustrative Examples)
| Strain / Modification | Target Compound | Fold Increase in Yield | Reference |
| Streptomyces sp. Hedaya48 (Mutant Ah22 via UV) | Saadamycin | ~10.5-fold | [20] |
| S. cinnamonensis (Heterologous expression of TCM cluster) | Tetracenomycin (TCM) | >15-fold | [12] |
| Streptomyces sp. WAC07094 (Overexpression of sqnR) | Saquayamycin | Enhanced Activity | [2] |
Experimental Protocols & Visualizations
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol provides a framework for systematically testing the effect of individual media components on this compound yield.
Methodology:
-
Establish a Baseline: Prepare a base production medium (e.g., ISP2 or a known production medium). Inoculate with a standardized Streptomyces spore suspension and incubate under defined conditions (e.g., 28°C, 200 rpm, 7 days).
-
Carbon Source Optimization:
-
Prepare flasks of the base medium, replacing the original carbon source with different options (e.g., glucose, mannitol, starch, glycerol) at the same concentration (e.g., 10 g/L).
-
Keep all other components and conditions constant.
-
After incubation, extract this compound and quantify the yield (e.g., via HPLC). Identify the best carbon source.
-
-
Nitrogen Source Optimization:
-
Using the base medium containing the optimal carbon source identified in the previous step, replace the original nitrogen source with various organic and inorganic options (e.g., soybean meal, tryptone, yeast extract, ammonium sulfate) at a constant nitrogen concentration.
-
Keep all other components and conditions constant.
-
Quantify the yield to identify the best nitrogen source.
-
-
Mineral Salt Optimization:
-
Sequentially test the effect of different concentrations of key mineral salts like MgSO₄, K₂HPO₄, and NaCl using the best medium from the previous steps.
-
-
Analysis: Compare the yield from each experimental flask to the baseline control to determine the optimal component at each step.
Below is a generalized workflow for enhancing the production of this compound.
Caption: General workflow for enhancing this compound yield.
Protocol 2: Overexpression of the sqnR Activator Gene
This protocol outlines the molecular biology workflow for creating a genetically engineered high-producing strain.
Methodology:
-
Gene Amplification: Identify the sqnR gene sequence from the Saquayamycin BGC.[2][21] Design primers to amplify the full open reading frame (ORF) from the genomic DNA of your Streptomyces strain via PCR.
-
Vector Ligation: Clone the amplified sqnR PCR product into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152-derived) under the control of a strong, constitutive promoter (e.g., ermEp*).
-
Conjugation: Transform the resulting plasmid construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002). Transfer the plasmid from E. coli to your Streptomyces producing strain via intergeneric conjugation.
-
Selection and Verification: Select for successful exconjugants on a medium containing an appropriate antibiotic marker (e.g., apramycin). Verify the presence of the integrated plasmid in the Streptomyces genome by PCR.
-
Fermentation and Analysis: Cultivate the verified engineered strain and the wild-type strain under identical optimized fermentation conditions. Compare the this compound yield from both strains using HPLC to confirm the effect of sqnR overexpression.
The diagram below illustrates the known regulatory influences on the Saquayamycin biosynthetic gene cluster.
Caption: Key regulators of this compound biosynthesis.
Troubleshooting Logic Flow
Use the following decision tree to diagnose potential issues with low this compound yield.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. An Insight into the “-Omics” Based Engineering of Streptomycetes for Secondary Metabolite Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 | Semantic Scholar [semanticscholar.org]
- 16. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 18. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Production and genetic improvement of a novel antimycotic agent, saadamycin, against dermatophytes and other clinical fungi from endophytic Streptomyces sp. Hedaya48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BGC0001769 [mibig.secondarymetabolites.org]
Technical Support Center: Overcoming Limitations in Saquayamycin C Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming common limitations encountered during antibacterial assays with Saquayamycin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general antibacterial activity?
This compound is an antibiotic belonging to the aquayamycin group, which are angucycline antibiotics.[1][2] These compounds are known to be active against Gram-positive bacteria.[1][2] Saquayamycins are glycosides of aquayamycin and are produced by species of Streptomyces.[1]
Q2: I am observing precipitation of this compound in my broth microdilution assay. What can I do?
Poor aqueous solubility is a common issue with many natural products like this compound. To address this, consider the following:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a commonly used co-solvent to dissolve hydrophobic compounds for antibacterial assays.[3] It is miscible with water and generally not toxic to bacteria at low concentrations (typically ≤1% v/v).[3] Always include a solvent control to ensure the observed activity is not due to the solvent itself.
-
Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. This allows for smaller volumes to be added to the aqueous assay medium, minimizing the final solvent concentration.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the stock solvent and in the final assay medium.
Q3: My MIC values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent Minimum Inhibitory Concentration (MIC) values can stem from several factors:
-
Inoculum Size: The number of bacteria used to inoculate the assay (the inoculum size) can significantly impact the MIC. A higher inoculum may lead to a higher apparent MIC. It is crucial to standardize the inoculum density for every experiment, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Stability: The stability of this compound under your specific experimental conditions (e.g., pH, temperature, light exposure) could affect its activity. Angucycline antibiotics can be unstable at certain pH values.[4][5] It is advisable to prepare fresh solutions for each experiment and protect them from light.
-
Assay Medium pH: The pH of the culture medium can influence the activity of some antibiotics.[4][6] Ensure the pH of your medium is consistent across all experiments.
Q4: I am not observing a clear zone of inhibition in my agar diffusion assay. What should I try?
The absence of a clear inhibition zone in an agar diffusion assay can be due to:
-
Poor Diffusion: Hydrophobic compounds like this compound may not diffuse well through the aqueous agar medium. The agar well diffusion method is often more suitable than the disc diffusion method for such compounds, as it allows for a larger volume of the compound solution to be applied directly into the well.[7]
-
Insufficient Concentration: The concentration of this compound in the well may be too low to inhibit bacterial growth. Try increasing the concentration of the compound in the stock solution.
-
Bacterial Resistance: The test organism may be resistant to this compound. Ensure you are using a susceptible Gram-positive control strain, such as Bacillus subtilis or Staphylococcus aureus.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible precipitate in stock solution or assay wells/tubes.
-
Inconsistent or non-reproducible results.
Troubleshooting Steps:
-
Optimize Stock Solution:
-
Use 100% DMSO as the solvent for your stock solution.
-
Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.
-
Visually inspect the stock solution for any undissolved particles before use.
-
-
Minimize Final Solvent Concentration:
-
Prepare a concentrated stock solution so that the volume added to the assay medium is minimal (ideally, the final DMSO concentration should not exceed 1% v/v).
-
-
Incorporate a Surfactant (with caution):
-
In some cases, a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.002%) can be added to the assay medium to improve the solubility of hydrophobic compounds.[8] However, it is crucial to run a control with the surfactant alone to ensure it does not have any intrinsic antibacterial activity or interfere with the assay.
-
Issue 2: Inoculum Effect Leading to Variable MICs
Symptoms:
-
MIC values vary significantly between experimental repeats.
-
Higher than expected MIC values.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
Always use a fresh overnight culture of the test bacterium.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using a spectrophotometer or a McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension according to the specific assay protocol to achieve the desired final inoculum concentration in the assay wells.
-
-
Verify Inoculum Density:
-
Periodically perform a plate count of your standardized inoculum to confirm the CFU/mL.
-
Quantitative Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Saquayamycins.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Saquayamycin A | Bacillus subtilis ATCC 6633 | 30 | [2] |
| This compound | Bacillus subtilis ATCC 6633 | 30 | [2] |
| Saquayamycin A | Candida albicans M3 | 30 | [2] |
| This compound | Candida albicans M3 | 30 | [2] |
Note: Data for this compound against other bacterial strains is limited in publicly available literature. Researchers are encouraged to perform their own susceptibility testing against their specific strains of interest.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for this compound
This protocol is adapted for hydrophobic compounds and aims to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., Bacillus subtilis, Staphylococcus aureus)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 1 mg/mL. b. Gently warm and vortex to ensure complete dissolution.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard. d. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: a. In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row. b. In well 1, add 198 µL of MHB and 2 µL of the 1 mg/mL this compound stock solution to achieve a starting concentration of 10 µg/mL. The DMSO concentration in this well will be 1%. c. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (MHB and bacteria, no compound). e. Well 12 will serve as the sterility control (MHB only).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Agar Well Diffusion Assay for this compound
This qualitative assay is suitable for screening the antibacterial activity of this compound.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture
-
0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Preparation of this compound Solution: a. Prepare a solution of this compound in DMSO at a desired concentration (e.g., 1 mg/mL).
-
Inoculation of Agar Plates: a. Adjust an overnight bacterial culture to a 0.5 McFarland standard. b. Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Creating Wells: a. Using a sterile cork borer (6-8 mm in diameter) or the wide end of a sterile pipette tip, create wells in the agar.
-
Application of this compound: a. Add a specific volume (e.g., 50-100 µL) of the this compound solution into each well. b. As a negative control, add the same volume of DMSO to a separate well. c. A positive control (a known antibiotic) can also be included.
-
Incubation: a. Allow the plates to sit at room temperature for about 1-2 hours to permit diffusion of the compound. b. Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: a. Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.
Visualizations
References
- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. mdpi.com [mdpi.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Saquayamycin C Extraction and Purification Methods
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the extraction and purification of Saquayamycin C and related angucycline antibiotics.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and purification of this compound.
Extraction Issues
-
Q1: What is the most effective solvent for extracting this compound from the fermentation broth?
-
Q2: My crude extract yield is very low. What are the potential causes and solutions?
-
A: Low yields can stem from several factors:
-
Suboptimal Fermentation: The production of saquayamycins is highly dependent on the culture conditions of the Streptomyces strain.[3][4] Review and optimize fermentation parameters such as medium composition, pH, temperature, and incubation time. For instance, some studies use M2-agar plates at 28°C for 3 days for initial cultivation.[5]
-
Inefficient Extraction: Ensure the solvent has sufficient contact time with the culture. Agitation can improve efficiency. The choice of solvent is also critical; while dichloromethane is reported, other solvent systems may be tested for your specific strain.
-
Compound Degradation: Saquayamycins can be unstable.[5] Avoid high temperatures during solvent evaporation; using a vacuum evaporator at around 35°C is recommended.[5]
-
-
-
Q3: The initial crude extract contains many impurities. How can I perform a preliminary clean-up?
Purification Issues
-
Q4: I am having trouble separating this compound from its analogues (e.g., A, B, D). What purification strategy is recommended?
-
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for separating closely related saquayamycin analogues.[1][5] A reverse-phase C18 column is highly effective.[5] Gradient elution with a mobile phase like acetonitrile and water, often with a modifier like formic acid (e.g., 0.2%), allows for fine separation.[5]
-
-
Q5: My purified Saquayamycin appears to be degrading on the silica gel column. Is this a known issue?
-
A: Yes, some saquayamycins are known to be unstable on silica gel. For example, Saquayamycin A has been reported to convert to Saquayamycin B upon contact with silica gel.[5] If degradation is suspected, minimize the time the compound spends on the silica column or consider alternative preliminary purification steps like size-exclusion chromatography (e.g., Sephadex LH-20).[5]
-
-
Q6: What conditions should I use for HPLC purification of this compound?
-
A: While specific conditions may need optimization, a good starting point is a preparative C18 column (e.g., SymmetryPrep™ C18, 7µm, 7.8 × 300 mm) with a mobile phase of acetonitrile-water containing 0.2% formic acid, at a flow rate of approximately 2.0 mL/min.[5]
-
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: General Extraction from Streptomyces Culture
-
Combine the culture broth and mycelial biomass.
-
Extract the mixture with an equal volume of dichloromethane.
-
Agitate the mixture for a minimum of 1 hour to ensure thorough extraction.
-
Separate the organic (dichloromethane) layer from the aqueous layer.
-
Repeat the extraction of the aqueous layer and mycelia to maximize yield.
-
Combine all organic extracts.
-
Evaporate the solvent to dryness under a vacuum at a temperature not exceeding 35°C.[5]
-
The resulting dark-red solid is the crude extract.[5]
Protocol 2: Multi-Step Chromatographic Purification
-
Silica Gel Chromatography (Initial Fractionation):
-
Dissolve the crude extract (e.g., 2.30 g) in a minimal amount of the initial mobile phase.[5]
-
Load the solution onto a silica gel column (e.g., 2 x 50 cm).[5]
-
Elute the column using a stepwise gradient of methanol in dichloromethane (0% to 100% MeOH).[5]
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.[5]
-
-
Preparative HPLC (High-Resolution Separation):
-
Dissolve the semi-purified fraction containing this compound in the HPLC mobile phase.
-
Inject the solution onto a preparative C18 column (e.g., SymmetryPrep™ C18 7μm, 7.8 × 300 mm).[5]
-
Elute with a gradient of acetonitrile in water with 0.2% formic acid.[5]
-
Set the flow rate to 2.0 mL/min.[5]
-
Collect the peaks corresponding to this compound based on retention time and UV detection.
-
-
Final Polishing (Optional):
-
For removal of minor impurities, a final polishing step using a Sephadex LH-20 column can be employed.[5]
-
Data Presentation
Table 1: Summary of Chromatographic Purification Parameters
| Parameter | Silica Gel Column Chromatography | Preparative HPLC | Size-Exclusion Chromatography |
| Stationary Phase | Silica Gel | C18 Reverse-Phase | Sephadex LH-20 |
| Mobile Phase | Stepwise gradient of Methanol in Dichloromethane (0-100%)[5] | Gradient of Acetonitrile-Water with 0.2% Formic Acid[5] | Methanol or other suitable organic solvent |
| Primary Use | Initial fractionation of crude extract[5] | High-resolution separation of analogues[1][5] | Final polishing/desalting[5] |
| Reported Column | 2 x 50 cm column[5] | SymmetryPrep™ C18 7μm, 7.8 × 300 mm[5] | Not specified |
| Flow Rate | Gravity-fed | ~2.0 mL/min[5] | Gravity-fed |
Table 2: Example Yields from a Reported Extraction
| Stage | Product | Reported Mass |
| Extraction | Crude Extract | 2.30 g[5] |
| Purification | Saquayamycin A | 26.3 mg[5] |
| Purification | Saquayamycin B | 95.3 mg[5] |
Visualizations
References
- 1. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize Saquayamycin C precipitation in culture media
Welcome to the technical support center for Saquayamycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing precipitation of this compound in culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my culture medium after production. What are the common causes?
A1: Precipitation of this compound, a complex glycosidic antibiotic, can be triggered by several factors related to its solubility and the stability of the culture medium. The most common causes include:
-
Suboptimal pH: The solubility of complex organic molecules like this compound is often highly dependent on the pH of the solution.[1] Deviations from the optimal pH range can significantly decrease its solubility.
-
Temperature Fluctuations: Sudden changes in temperature, such as moving the culture from a warm incubator to a cooler environment, can reduce the solubility of the compound, leading to precipitation.[1][2]
-
High Salt Concentration: Culture media are rich in various salts. If the concentration of certain ions becomes too high, it can lead to "salting out," where the solubility of the organic compound is reduced.[2]
-
Media Component Interactions: this compound may interact with specific components in the culture medium, forming less soluble complexes.
-
Evaporation: Water loss from the culture medium can increase the concentration of all solutes, including this compound, potentially exceeding its solubility limit.[2]
-
Chemical Instability: Some Saquayamycins are known to be unstable under certain conditions. For instance, Saquayamycin A is unstable in acidic environments.[3] While specific data for this compound is limited, its structural similarity suggests it may also be susceptible to degradation or transformation into less soluble forms.
Q2: How can I determine the optimal pH for keeping this compound in solution?
A2: A pH optimization experiment is recommended. This involves preparing small-volume aliquots of your culture supernatant or purified this compound solution and adjusting the pH of each aliquot across a range (e.g., pH 5.0 to 9.0). Observe the samples for any signs of precipitation over time. The pH range where the solution remains clear is likely the optimal range for solubility. Note that the optimal pH for solubility may not be the same as the optimal pH for stability.[1]
Q3: What role does temperature play, and what are the best practices for temperature control?
A3: Temperature directly influences the solubility of most compounds; typically, solubility decreases as the temperature drops.[1] To minimize precipitation:
-
Avoid rapid temperature changes. When moving cultures, allow for a gradual transition in temperature if possible.
-
Process or store your culture supernatant at a consistent temperature that has been shown to maintain solubility.
-
Be cautious of freeze-thaw cycles, as these can promote protein denaturation and co-precipitation with your compound of interest.[2]
Q4: Are there any additives or co-solvents that can improve the solubility of this compound?
-
Organic Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used to dissolve antibiotics for stock solutions. However, their concentration in the final culture medium must be carefully controlled to avoid toxicity to the producing organism or interference with downstream applications.
-
Buffering Agents: Using a robust buffering system can help maintain the pH within the optimal range for solubility.[1]
-
Surfactants: Non-ionic surfactants, at very low concentrations, can sometimes help to keep hydrophobic compounds in solution.
It is crucial to test the compatibility and effectiveness of any additive in a small-scale pilot experiment.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Solubility
Objective: To identify the pH range that minimizes this compound precipitation in an aqueous solution.
Materials:
-
Culture supernatant containing this compound or a purified stock solution.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
pH meter.
-
Microcentrifuge tubes.
-
Spectrophotometer (optional).
Methodology:
-
Dispense 1 mL aliquots of the this compound solution into 10 separate microcentrifuge tubes.
-
Measure the initial pH of the solution.
-
Adjust the pH of each tube to a different value, creating a range from pH 5.0 to 9.0 in 0.5 unit increments. Use 0.1 M HCl to lower the pH and 0.1 M NaOH to raise it. Add the acid or base dropwise while gently vortexing and monitoring the pH.
-
Once the target pH is reached, cap the tubes and incubate them at the desired storage temperature (e.g., 4°C or room temperature).
-
Visually inspect the tubes for any signs of precipitation at regular intervals (e.g., 1, 6, 12, and 24 hours).
-
(Optional) For a quantitative measure, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitate. Carefully remove the supernatant and measure the absorbance at the characteristic wavelength for this compound to determine the amount remaining in solution.
-
The pH range that shows the least precipitation (or highest absorbance in the supernatant) is the optimal range for solubility.
Data Presentation
Table 1: Hypothetical pH Optimization for this compound Solubility
| pH | Visual Observation of Precipitation after 24h | % this compound in Supernatant (Relative to pH 7.0) |
| 5.0 | Heavy | 35% |
| 5.5 | Moderate | 55% |
| 6.0 | Light | 80% |
| 6.5 | Very Light | 95% |
| 7.0 | None | 100% |
| 7.5 | None | 100% |
| 8.0 | Very Light | 92% |
| 8.5 | Light | 85% |
| 9.0 | Moderate | 60% |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow: Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Logical Relationship: Factors Leading to Precipitation
Caption: Key factors contributing to this compound precipitation.
References
improving the signal-to-noise ratio in Saquayamycin C-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in Saquayamycin C-based assays. Saquayamycins are a class of angucycline antibiotics known for their cytotoxic and antitumor properties.[1][2][3][4][5][6][7] Assays with this compound are often aimed at evaluating its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What are Saquayamycins and what is their general mechanism of action?
Saquayamycins are a group of antibiotics isolated from Streptomyces species.[1][2][6] They belong to the aquayamycin-group and have demonstrated activity against Gram-positive bacteria and various cancer cell lines, including adriamycin-resistant P388 leukemia cells.[1][2] Their chemical structure is based on an angucycline core with attached sugar moieties.[3][8] While the precise mechanism of action for this compound is not extensively detailed in the provided results, related compounds in the angucycline class are known to exert their cytotoxic effects, making them a subject of interest in anticancer research.[3][4]
Q2: What type of assays are typically performed with this compound?
Given that Saquayamycins exhibit cytotoxic activity against cancer cell lines like human prostate cancer (PC-3) and non-small cell lung cancer (H460), they are commonly used in cell-based assays to determine their efficacy.[3][9] These assays often measure cell viability, proliferation, or apoptosis. The readouts for these assays are frequently fluorescence or luminescence-based due to their high sensitivity.
Q3: Why is a high signal-to-noise ratio (SNR) important in my this compound assay?
A high signal-to-noise ratio is critical for obtaining reliable and reproducible data. It ensures that the measured signal from your experimental samples is significantly distinguishable from the background noise. A low SNR can lead to inaccurate quantification, false positives or negatives, and difficulty in interpreting the biological effects of this compound.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
Below are common issues that can lead to a low signal-to-noise ratio in your this compound assays, along with recommended solutions.
Issue 1: High Background Fluorescence/Luminescence
High background can be a significant issue, reducing the sensitivity of your assay.[10] This can stem from several sources, including the assay components, the microplate, or the cells themselves.
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: Phenol red in cell culture media is a known source of autofluorescence. Switching to a phenol red-free medium is highly recommended for fluorescence-based assays to reduce background.[11]
-
Select the Right Microplate: For fluorescence assays, use black-walled, clear-bottom plates to minimize crosstalk between wells and reduce background fluorescence. For luminescence assays, white-walled plates are ideal as they reflect the light, maximizing the signal.[10][11][12]
-
Optimize Reagent Concentrations: High concentrations of fluorescent dyes or detection reagents can lead to increased background. Perform a titration experiment to determine the optimal concentration that provides a good signal without elevating the background.
-
Include Proper Controls: Always include "no-cell" and "vehicle-only" controls to accurately measure and subtract the background signal from your experimental wells.[10]
-
Wash Steps: Insufficient washing between steps can leave residual unbound reagents, contributing to high background. Ensure your washing protocol is thorough.[13]
Issue 2: Low Signal Intensity
A weak signal from your experimental samples can make it difficult to distinguish from the background noise.
Troubleshooting Steps:
-
Optimize this compound Concentration and Incubation Time: The effect of this compound is dose and time-dependent. Perform a dose-response and time-course experiment to identify the optimal concentration and incubation period that yields a robust signal.
-
Check Cell Health and Density: Ensure your cells are healthy and seeded at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent results and a weaker signal.[14] The number of cell passages should also be monitored, as cells can change their characteristics over time in culture.[14][15]
-
Enhance Detection with Secondary Filters: In fluorescence microscopy, adding secondary emission and excitation filters can help to reduce excess background noise and improve the signal-to-noise ratio by as much as three-fold.[16][17]
-
Increase Assay Reactant Concentrations: In non-competitive assays, increasing the concentration of reactants can increase the reaction rate and signal intensity. This can be achieved by reducing the total reaction volume or increasing the concentration of the detection antibody.[18]
Issue 3: High Variability Between Replicates
Inconsistent results across your replicate wells can obscure the true effect of this compound.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in the wells is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Precise Reagent Addition: Use calibrated pipettes and consistent technique when adding this compound and other reagents to all wells.
-
Control for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay performance. To mitigate this, avoid using the outer wells or fill them with sterile media or water.
-
Maintain Consistent Incubation Conditions: Ensure uniform temperature and CO2 levels in your incubator. Variations in these conditions can affect cell health and lead to inconsistent results.[11]
Data Presentation: Optimizing Assay Parameters
The following tables provide examples of how to structure your quantitative data from optimization experiments.
Table 1: Titration of a Fluorescent Viability Dye
| Dye Concentration (nM) | Mean Signal (RFU) | Mean Background (RFU) | Signal-to-Noise Ratio (Signal/Background) |
| 10 | 1500 | 200 | 7.5 |
| 25 | 3500 | 250 | 14.0 |
| 50 | 7000 | 400 | 17.5 |
| 100 | 8500 | 800 | 10.6 |
| 200 | 9000 | 1500 | 6.0 |
Table 2: this compound Dose-Response
| This compound (µM) | % Cell Viability (Mean ± SD) | Signal-to-Background Ratio |
| 0 (Vehicle) | 100 ± 4.5 | 20.1 |
| 0.1 | 92 ± 5.1 | 18.5 |
| 1 | 65 ± 6.2 | 13.2 |
| 5 | 31 ± 3.8 | 6.4 |
| 10 | 15 ± 2.9 | 3.2 |
| 20 | 8 ± 1.5 | 1.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay using a Fluorescent Dye
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and no-cell controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Reagent Addition: Add the fluorescent cell viability dye according to the manufacturer's instructions.
-
Incubation with Dye: Incubate the plate for the recommended time to allow for dye uptake and processing.
-
Signal Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the average background fluorescence from all wells. Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
To further clarify experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis.
References
- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAQUAYAMYCINS, NEW AQUAYAMYCIN-GROUP ANTIBIOTICS [jstage.jst.go.jp]
- 3. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saquayamycins - Wikipedia [en.wikipedia.org]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. selectscience.net [selectscience.net]
- 12. youtube.com [youtube.com]
- 13. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 14. How to improve the sensitivity and specificity of cell-based assays in detecting autoantibodies in neuroimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 17. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
Validation & Comparative
Saquayamycin C Demonstrates Efficacy Against Doxorubicin-Resistant P388 Leukemia Cells
A foundational study by Uchida et al. (1985) established that Saquayamycins, including Saquayamycin C, are effective in inhibiting the growth of both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells[1][2]. This finding is critical as it suggests that this compound may circumvent the common mechanisms of doxorubicin resistance in these cancer cells.
Quantitative Cytotoxicity Analysis
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | P388/ADR (Doxorubicin-Resistant) | 24 | [Cite: 1] |
IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
The data clearly indicates that a high concentration of doxorubicin is required to inhibit the growth of doxorubicin-resistant P388 cells. While a specific IC50 value for this compound against P388 cells is not available in the reviewed literature, the qualitative evidence from Uchida et al. (1985) strongly suggests its efficacy against these resistant cell lines[1][2].
Experimental Protocols
The determination of the cytotoxic activity of these compounds typically involves a colorimetric assay, such as the MTT assay, which measures the metabolic activity of cells.
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: P388 leukemia cells (both sensitive and doxorubicin-resistant strains) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of either this compound or doxorubicin. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Doxorubicin's Mechanism of Action
Doxorubicin is a well-characterized anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation: Doxorubicin intercalates between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
References
A Comparative Analysis of Saquayamycin C and Its Analogs: A Guide for Researchers
Saquayamycins are a class of angucycline antibiotics produced by Streptomyces species, known for their potent anticancer and antimicrobial properties.[1] These compounds share a common benz[a]anthracene core, with structural diversity primarily arising from the nature, number, and linkage of their sugar moieties. This variation in glycosylation patterns significantly influences their biological activity, making a comparative analysis of these analogs crucial for drug development and structure-activity relationship (SAR) studies.[2] This guide provides a comparative overview of Saquayamycin C and other key saquayamycin analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Saquayamycin Analogs
The biological potency of saquayamycin analogs varies significantly across different activities, including cytotoxicity against cancer cell lines and antimicrobial efficacy. The following tables summarize the available quantitative data to facilitate a direct comparison.
Cytotoxic Activity
Saquayamycins have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, Saquayamycin B shows exceptionally high activity against human prostate cancer (PC-3) cells.[3][4] Saquayamycins A, B, C, and D have also been reported to inhibit the growth of adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[3]
| Compound | Cell Line | GI50 (µM) | Reference |
| Saquayamycin A | PC-3 | 0.048 | [2][3][4] |
| H460 | 6.8 | [2][3][4] | |
| Saquayamycin B | PC-3 | 0.0075 | [2][3][4] |
| H460 | 3.9 | [2][3][4] | |
| Saquayamycin B1 | SW480 (Colorectal) | 0.18 - 0.84 | |
| SW620 (Colorectal) | 0.18 - 0.84 | ||
| QSG-7701 (Normal) | > 1.57 | ||
| Saquayamycin H | PC-3 | > 10 | [2][3][4] |
| H460 | 3.3 | [2][3][4] | |
| Saquayamycin J | PC-3 | 0.045 | [2][3][4] |
| H460 | 7.5 | [2][3][4] | |
| Saquayamycin K | PC-3 | 0.046 | [2][3][4] |
| H460 | 8.2 | [2][3][4] | |
| Landomycin A (Control) | PC-3 | 0.015 | [2] |
| H460 | 0.025 | [2] |
GI50: 50% Growth Inhibition concentration.
Antimicrobial Activity
Saquayamycins A and C exhibit potent activity against Gram-positive bacteria and yeasts.[5] A comparative study of their minimum inhibitory concentrations (MICs) reveals similar efficacy against several pathogenic and toxigenic microorganisms.
| Microorganism | Saquayamycin A (MIC, µg/mL) | This compound (MIC, µg/mL) | Reference |
| Yeasts | |||
| Candida albicans M1 | 50 | 50 | |
| Candida albicans M2 | 50 | 50 | |
| Candida albicans M3 | 30 | 30 | |
| Candida albicans IPA200 | 50 | 50 | |
| Filamentous Fungi | |||
| Aspergillus carbonarius M333 | 75 | 75 | |
| Aspergillus flavus AF3 | 100 | 100 | |
| Fusarium culmorum FC200 | 75 | 75 | |
| Penicillium glabrum PG1 | 75 | 75 | |
| Bacteria | |||
| Bacillus subtilis ATCC 6633 | 30 | 30 | |
| Staphylococcus aureus S1 | 50 | 50 | |
| Klebsiella pneumoniae E40 | > 100 | > 100 |
MIC: Minimum Inhibitory Concentration.
Enzyme Inhibition
Certain saquayamycin analogs have also been evaluated for their ability to inhibit specific enzymes. Saquayamycins E and F are inhibitors of farnesyl-protein transferase (FPTase), while the analog A-7884 and Saquayamycin A1 show inhibitory activity against inducible nitric oxide synthase (iNOS).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Saquayamycin E | FPTase | 1.8 | [2] |
| Saquayamycin F | FPTase | 2.0 | [2] |
| Saquayamycin analog A-7884 | iNOS | 43.5 | [2] |
| Saquayamycin A1 | iNOS | 101.2 | [2] |
IC50: 50% Inhibitory Concentration.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The anticancer activity of some saquayamycin analogs is attributed to their interference with key cellular signaling pathways. Saquayamycin B1, for instance, has been shown to suppress the proliferation, invasion, and migration of human colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway.
This pathway is crucial for cell growth, proliferation, and survival, and its abnormal activation is a hallmark of many cancers. Saquayamycin B1 treatment in colorectal cancer cells leads to a decrease in the protein expression levels of PI3K and phosphorylated-AKT (p-AKT), a key downstream effector. This inhibition, in turn, affects the expression of proteins involved in apoptosis (programmed cell death) and the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.
Below is a diagram illustrating the inhibition of the PI3K/AKT signaling pathway by Saquayamycin B1.
References
- 1. researchgate.net [researchgate.net]
- 2. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAQUAYAMYCINS, NEW AQUAYAMYCIN-GROUP ANTIBIOTICS [jstage.jst.go.jp]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Saquayamycin C: A Comparative Analysis of its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Saquayamycin C's In Vitro Efficacy Against Clinically Relevant Bacteria in Comparison to Established Antibiotics.
This compound, a member of the aquayamycin group of antibiotics, demonstrates notable activity against Gram-positive bacteria. This guide provides a cross-validation of its antibacterial spectrum by comparing its performance with a narrow-spectrum agent (Vancomycin), a broader-spectrum agent with strong Gram-positive coverage (Linezolid), and a broad-spectrum fluoroquinolone (Ciprofloxacin). The data presented is compiled from available scientific literature to aid in the evaluation of this compound's potential as a therapeutic agent.
Comparative Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against a panel of clinically significant Gram-positive and Gram-negative bacteria. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), where available. All concentrations are in µg/mL.
Table 1: Activity Against Gram-Positive Bacteria
| Organism | This compound | Vancomycin | Linezolid | Ciprofloxacin |
| MIC | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 30-50[1] | 1 / 2[2][3][4] | 1.5 / 2[5] | 0.25 / 0.5[6] |
| Enterococcus faecalis | - | 1 / 2 | 1 / 2[7] | - |
| Streptococcus pneumoniae | - | - | - | - |
| Bacillus subtilis | 30-50[1] | - | - | - |
Table 2: Activity Against Gram-Negative Bacteria
| Organism | This compound | Vancomycin | Linezolid | Ciprofloxacin |
| MIC | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Escherichia coli | Resistant | - | - | ≤0.25 / >4 |
| Pseudomonas aeruginosa | Resistant | - | - | 0.12 / 0.50[8] |
| Klebsiella pneumoniae | Resistant[1] | - | - | - |
Note: A hyphen (-) indicates that specific data for that drug-organism combination was not available in the searched literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The data presented in this guide are typically generated using one of the following standardized methods:
Broth Microdilution Method
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Experimental Workflow for Broth Microdilution
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.
Mechanism of Action and Signaling Pathways
The precise antibacterial mechanism of action for this compound has not been fully elucidated in the available literature. However, insights can be drawn from related compounds within the aquayamycin and angucycline classes of antibiotics.
One member of the saquayamycin family, Saquayamycin B1, has been shown to inhibit the PI3K/AKT signaling pathway in human colorectal cancer cells.[8] While this action is in a cancer cell line, it suggests a potential for interaction with key cellular signaling cascades. It is important to note that this may not be the primary antibacterial mechanism.
The parent compound of this group, Aquayamycin, has been identified as an inhibitor of the enzyme tyrosine hydroxylase.[9] The direct link between tyrosine hydroxylase inhibition and antibacterial activity is not firmly established but could potentially disrupt essential metabolic pathways in susceptible bacteria.
Further research is required to delineate the specific molecular targets and signaling pathways affected by this compound in bacteria. The diagram below illustrates a generalized representation of a potential antibiotic mechanism of action involving the inhibition of a key cellular pathway.
Potential Mechanism of Action: Pathway Inhibition
Caption: Hypothetical mechanism of this compound via enzyme inhibition.
References
- 1. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vancomycin and daptomycin minimum inhibitory concentration distribution and occurrence of heteroresistance among methicillin-resistant Staphylococcus aureus blood isolates in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [In vitro susceptibility to linezolid in methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. [The in vitro activity of ciprofloxacin against clinically-isolated strains of Pseudomonas aeruginosa and comparison with some other antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aquayamycin - Wikipedia [en.wikipedia.org]
Unraveling the Structure-Activity Relationship of Saquayamycin Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Saquayamycins, a class of angucycline antibiotics produced by Streptomyces species, have garnered significant attention in the scientific community for their potent cytotoxic and antimicrobial activities.[1] This guide provides a comprehensive comparison of different Saquayamycin compounds, detailing their structure-activity relationships (SAR) with supporting experimental data. We delve into the experimental methodologies for key biological assays and visualize the implicated signaling pathways to offer a complete resource for researchers in oncology and infectious diseases.
Comparative Biological Activity of Saquayamycin Analogs
The biological activity of Saquayamycin compounds is intrinsically linked to the nature and arrangement of the sugar moieties attached to the common aglycone, aquayamycin.[2] Variations in these sugar chains significantly influence their cytotoxic and enzyme-inhibitory potential.
Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of various Saquayamycins have been evaluated against several human cancer cell lines. The data, primarily presented as GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values, are summarized below.
| Compound | Cell Line | GI50 (µM)[2] | IC50 (µM)[3] |
| Saquayamycin A | PC-3 (Prostate Cancer) | 0.015 | - |
| H460 (Lung Cancer) | >10 | - | |
| Saquayamycin B | PC-3 (Prostate Cancer) | 0.0075 | - |
| H460 (Lung Cancer) | 3.9 | - | |
| SW480 (Colorectal Cancer) | - | 0.35 ± 0.04 | |
| SW620 (Colorectal Cancer) | - | 0.32 ± 0.03 | |
| LoVo (Colorectal Cancer) | - | 0.29 ± 0.02 | |
| HT-29 (Colorectal Cancer) | - | 0.41 ± 0.05 | |
| QSG-7701 (Normal Liver) | - | 1.89 ± 0.11 | |
| Saquayamycin B1 | SW480 (Colorectal Cancer) | - | 0.21 ± 0.02 |
| SW620 (Colorectal Cancer) | - | 0.18 ± 0.01 | |
| LoVo (Colorectal Cancer) | - | 0.25 ± 0.03 | |
| HT-29 (Colorectal Cancer) | - | 0.84 ± 0.07 | |
| QSG-7701 (Normal Liver) | - | 1.57 ± 0.13 | |
| Saquayamycin G | PC-3 (Prostate Cancer) | >10 | - |
| H460 (Lung Cancer) | >10 | - | |
| Saquayamycin H | PC-3 (Prostate Cancer) | 1.8 | - |
| H460 (Lung Cancer) | 3.3 | - | |
| Saquayamycin J | PC-3 (Prostate Cancer) | 0.015 | - |
| H460 (Lung Cancer) | 5.2 | - | |
| Saquayamycin K | PC-3 (Prostate Cancer) | 0.015 | - |
| H460 (Lung Cancer) | 4.8 | - |
Key Observations:
-
Saquayamycin B exhibits remarkable potency against prostate cancer (PC-3) cells with a GI50 value in the nanomolar range (0.0075 µM).[2]
-
The presence of an aminosugar, as seen in Saquayamycin H , appears to contribute to its activity against lung cancer (H460) cells.[2]
-
Saquayamycin B and B1 show significant cytotoxicity against various colorectal cancer cell lines, with Saquayamycin B1 being slightly more potent in some cases.[3] Importantly, both compounds display lower toxicity towards the normal human liver cell line QSG-7701, suggesting a degree of cancer cell selectivity.[3]
Enzyme Inhibitory Activity
Certain Saquayamycin analogs have been shown to inhibit the activity of key enzymes implicated in disease pathways.
| Compound | Target Enzyme | IC50 (µM) |
| Saquayamycin E | Farnesyltransferase (FPTase) | 1.8[2] |
| Saquayamycin F | Farnesyltransferase (FPTase) | 2.0[2] |
| Saquayamycin analogue A-7884 | inducible Nitric Oxide Synthase (iNOS) | 43.5[2] |
| Saquayamycin A1 | inducible Nitric Oxide Synthase (iNOS) | 101.2[2] |
Key Observations:
-
Saquayamycins E and F demonstrate inhibitory activity against FPTase, an enzyme involved in post-translational modification of proteins crucial for cell signaling, including the Ras oncogene product.[2]
-
The Saquayamycin analogue A-7884 is a more potent inhibitor of iNOS compared to Saquayamycin A1, highlighting the influence of the trisaccharide side chain on this activity.[2]
Antimicrobial Activity
Saquayamycins also possess antimicrobial properties, particularly against Gram-positive bacteria and some fungi.
| Compound | Microorganism | MIC (µg/mL)[4] |
| Saquayamycin A | Bacillus subtilis ATCC 6633 | 30 |
| Staphylococcus aureus S1 | 50 | |
| Candida albicans M3 | 30 | |
| Aspergillus carbonarius M333 | 75 | |
| Saquayamycin C | Bacillus subtilis ATCC 6633 | 30 |
| Staphylococcus aureus S1 | 50 | |
| Candida albicans M3 | 30 | |
| Aspergillus carbonarius M333 | 75 |
Key Observations:
-
Saquayamycins A and C show notable activity against the Gram-positive bacterium Bacillus subtilis and the pathogenic yeast Candida albicans.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Saquayamycin compounds and incubated for an additional 48 to 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The GI50 or IC50 value is then calculated as the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Bacillus subtilis) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Serial Dilution: The Saquayamycin compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Inducible Nitric Oxide Synthase (iNOS) Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by iNOS.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing iNOS enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin) in a suitable buffer.[5][6]
-
Inhibitor Incubation: The Saquayamycin compound is pre-incubated with the iNOS enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of L-arginine.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of nitrite, a stable oxidation product of NO, using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically at approximately 540 nm.[5][7]
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the iNOS activity.
Farnesyltransferase (FPTase) Inhibitor Screening Assay
This assay determines the inhibitory effect of a compound on the farnesylation of a substrate protein.
-
Reaction Components: The assay mixture includes FPTase enzyme, farnesyl pyrophosphate (the farnesyl group donor), and a biotinylated peptide substrate (e.g., a lamin B-derived peptide).[1][8]
-
Inhibitor Addition: The Saquayamycin compound is added to the reaction mixture.
-
Enzymatic Reaction: The reaction is incubated to allow for the transfer of the farnesyl group to the peptide substrate.
-
Detection: The farnesylated peptide is captured on a streptavidin-coated plate. The amount of farnesylation is then quantified, often using a labeled antibody or by measuring a radioactive label incorporated into the farnesyl pyrophosphate.[1][8]
-
IC50 Determination: The IC50 value is the concentration of the inhibitor that reduces FPTase activity by 50%.
Visualizing the Mechanism of Action
To illustrate the potential mechanism of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed signaling pathway of Saquayamycin B1 in colorectal cancer cells.
Caption: General workflow for the MTT-based cytotoxicity assay.
Caption: Logical relationship of Saquayamycin structure to its biological activity.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. arigobio.com [arigobio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Cytotoxic Effects of Saquayamycin C, A, and B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Saquayamycins A, B, and C, a class of angucycline antibiotics. The information is compiled from available experimental data to assist researchers in oncology and drug discovery.
Introduction
Saquayamycins are a group of antibiotics isolated from Streptomyces nodosus.[1][2] They belong to the angucycline class of aromatic polyketides, which are known for their diverse biological activities, including anticancer and antibacterial properties. This guide focuses on the comparative cytotoxicity of Saquayamycins A, B, and C against various cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic activities of Saquayamycins A and B have been evaluated against human prostate cancer (PC-3) and non-small cell lung cancer (H460) cell lines. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), are summarized in the table below. Saquayamycin B has demonstrated notably higher potency, particularly against the PC-3 cell line.
| Compound | Cell Line | GI50 (µM) |
| Saquayamycin A | PC-3 | 0.015[2] |
| H460 | 4.5[2] | |
| Saquayamycin B | PC-3 | 0.0075[2] |
| H460 | 3.9[2] | |
| Saquayamycin C | P388 Leukemia | Data not available |
Experimental Protocols
The following is a generalized protocol for a cell viability assay, such as the MTT assay, which is commonly used to determine the cytotoxicity of compounds like Saquayamycins.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Cancer cells (e.g., PC-3, H460, or P388) are harvested during their exponential growth phase.
-
Cells are seeded into 96-well microtiter plates at a predetermined optimal density.
-
The plates are incubated for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
A stock solution of the Saquayamycin compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the appropriate cell culture medium.
-
The medium from the wells is aspirated, and the cells are treated with the various concentrations of the Saquayamycin.
-
Control wells containing untreated cells and vehicle-treated cells are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
The GI50 or IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Saquayamycin C
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of Saquayamycin C, a potent antibiotic with cytotoxic properties. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, standard laboratory waste disposal methods are insufficient and unsafe. The primary directive for the disposal of this compound, and any materials contaminated with it, is to use an approved waste disposal plant.[1]
Hazard Summary
A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosols may be generated.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is designed to minimize exposure and prevent environmental contamination.
-
Segregation: Isolate all waste contaminated with this compound. This includes unused product, empty containers, and any lab materials that have come into contact with the compound (e.g., pipette tips, gloves, bench paper).
-
Containment:
-
Solid Waste: Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste in a labeled, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Labeling: All waste containers must be clearly labeled with the name "this compound Waste" and the appropriate hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1] The storage area should be cool and well-ventilated.[1]
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.[1]
-
Decontamination: Decontaminate surfaces and equipment that may have come into contact with this compound by scrubbing with alcohol.[1] Dispose of the cleaning materials as contaminated waste.
Accidental Release Measures
In the event of a spill, immediate action is required to contain the substance and prevent its spread.
-
Evacuate: Evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain Spillage: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Absorb: For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect: Carefully collect the absorbed material and any solid spill into a suitable container for disposal, following the disposal protocol outlined above.
-
Decontaminate: Clean the spill area thoroughly as described in the decontamination step of the disposal protocol.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions required.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Saquayamycin C
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Saquayamycin C, a potent cytotoxic angucycline antibiotic. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination.
This compound is classified as a hazardous substance with acute oral toxicity and is very toxic to aquatic life with long-lasting effects[1]. Due to its cytotoxic nature, all handling procedures must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls. This guide furnishes detailed operational and disposal plans to support researchers in the safe management of this compound.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the final barriers against exposure. For all procedures involving this compound, the following PPE is mandatory. It is recommended to use PPE that has been tested against cytotoxic drugs, with nitrile gloves compliant with ASTM D6978-05 being a preferred choice.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile gloves. Inner glove tucked under the gown cuff, outer glove covering the cuff. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and elastic or knit cuffs. | Protects against splashes and aerosol contamination of the skin and clothing. |
| Eye Protection | Chemical safety goggles with side shields. In situations with a high risk of splashing, a full-face shield should be worn in addition to goggles. | Protects the eyes from contact with this compound powder or solutions. |
| Respiratory Protection | A NIOSH-approved elastomeric half-mask or full-face respirator with P100 (HEPA) particulate filters. | Prevents inhalation of aerosolized powder, which is a primary route of exposure. |
Operational Plan for Handling this compound
All handling of this compound powder must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation and exposure.
Experimental Workflow:
Step-by-Step Guidance:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area within the BSC or CVE by lining it with a disposable, plastic-backed absorbent pad.
-
-
Handling (within BSC/CVE):
-
Carefully weigh the required amount of this compound powder. Use anti-static weigh boats to prevent dispersal of the powder.
-
To prepare solutions, slowly add the solvent to the powder to avoid aerosolization.
-
Conduct all experimental procedures involving this compound within the containment device.
-
-
Cleanup and Disposal:
-
Upon completion of work, decontaminate all surfaces within the BSC/CVE.
-
Dispose of all contaminated materials in designated cytotoxic waste containers.
-
Remove PPE in the designated doffing area, ensuring no cross-contamination.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
| Spill Scenario | Action |
| Inside BSC/CVE | 1. Ensure the containment unit continues to operate. 2. Cover the spill with absorbent pads. 3. Gently apply a decontaminating solution. 4. Collect all materials in a cytotoxic waste bag. 5. Wipe down all surfaces of the BSC/CVE. |
| Outside BSC/CVE | 1. Evacuate and restrict access to the area. 2. Don appropriate PPE, including respiratory protection. 3. Cover the spill with absorbent material, working from the outside in. 4. Carefully collect the contaminated material into a cytotoxic waste container. 5. Decontaminate the area with an appropriate cleaning agent. |
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic and must be disposed of accordingly.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Procedure |
| Solid Waste (gloves, gowns, absorbent pads, weigh boats) | Labeled, leak-proof, puncture-resistant cytotoxic waste container (purple). | Place all contaminated solid waste directly into the container. |
| Liquid Waste (unused solutions, contaminated solvents) | Labeled, sealed, and shatterproof cytotoxic liquid waste container. | Collect all liquid waste in the designated container. Do not mix with other chemical waste streams. |
| Sharps (needles, scalpels) | Labeled, puncture-proof cytotoxic sharps container. | Dispose of all contaminated sharps immediately after use. |
All cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company. No chemical deactivation procedures are recommended for a standard laboratory setting; professional disposal is the safest method.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
